molecular formula C8H12N+ B189545 1,2,6-Trimethylpyridinium CAS No. 33718-19-3

1,2,6-Trimethylpyridinium

Cat. No.: B189545
CAS No.: 33718-19-3
M. Wt: 122.19 g/mol
InChI Key: ZINLZPLHQBBPEI-UHFFFAOYSA-N
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Description

1,2,6-Trimethylpyridinium is a pyridinium salt of interest in advanced materials research and organic synthesis. Pyridinium salts, in general, have garnered significant attention as potential phase transition dielectric materials for applications in memory storage devices . The ionic nature of such compounds facilitates the formation of intricate supramolecular structures through hydrogen bonding and other non-covalent interactions, which can be exploited to design materials with specific electronic properties . In the context of organic synthesis, the related neutral compound 2,4,6-trimethylpyridine is widely valued as a sterically hindered, non-nucleophilic base, used to bind hydrogen halides formed during reactions such as dehydrohalogenation . This suggests that quaternary ammonium salts like 1,2,6-Trimethylpyridinium may serve as key intermediates or structural components in the development of ionic liquids, catalysts, and other functional agents. Researchers are investigating these and other applications to unlock the potential of this compound in creating new chemical and material systems. This product is intended for research and further development purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,6-trimethylpyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N/c1-7-5-4-6-8(2)9(7)3/h4-6H,1-3H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINLZPLHQBBPEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C(=CC=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30274590
Record name 1,2,6-trimethylpyridinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33718-19-3
Record name 1,2,6-trimethylpyridinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Chemical Properties & Applications of 1,2,6-Trimethylpyridinium Cation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1,2,6-trimethylpyridinium cation , a heterocyclic quaternary ammonium species derived from 2,6-lutidine. It is designed for researchers in organic synthesis, materials science, and medicinal chemistry.

Executive Summary

The 1,2,6-trimethylpyridinium cation (often abbreviated as 1,2,6-TMP ) is a sterically hindered, electron-deficient aromatic heterocycle. Unlike simple pyridinium salts, the presence of methyl groups at the


-positions (2 and 6) confers unique steric protection to the nitrogen center while simultaneously activating the methyl C-H bonds toward deprotonation. This duality makes 1,2,6-TMP a versatile scaffold for thermochromic materials , ionic liquids , and polymethine dye synthesis .

Chemical Identity & Structural Characteristics

PropertyDetail
IUPAC Name 1,2,6-Trimethylpyridin-1-ium
Common Precursor 2,6-Lutidine (2,6-Dimethylpyridine)
Molecular Formula

Molecular Weight 122.19 g/mol (cation only)
Geometry Planar aromatic ring; methyl groups at 2,6 create steric bulk around N.
Key Feature C-H Acidity at

-methyl groups (Anhydrobase formation).
Electronic Structure

The quaternary nitrogen bears a formal positive charge, which exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect on the ring. This renders the ring highly deactivated towards electrophilic aromatic substitution but susceptible to nucleophilic attack (though sterically hindered at C2/C6).

  • Charge Distribution: The positive charge is delocalized but concentrated significantly at the

    
     (C2, C6) and 
    
    
    
    (C4) positions.
  • Steric Shielding: The 2,6-dimethyl pattern effectively shields the nitrogen atom, making the cation resistant to N-dealkylation compared to less hindered analogs.

Synthesis & Preparation Protocols

The synthesis of 1,2,6-TMP salts is a straightforward quaternization (Menschutkin reaction). The choice of counter-ion significantly dictates the physical properties (e.g., melting point, solubility).

Protocol: Synthesis of 1,2,6-Trimethylpyridinium Iodide

This protocol yields the iodide salt, a common precursor for anion exchange.

Reagents:

  • 2,6-Dimethylpyridine (2,6-Lutidine): 1.0 equiv.

  • Iodomethane (Methyl Iodide): 1.2 – 1.5 equiv. (Warning: Neurotoxic alkylating agent).

  • Solvent: Acetonitrile or Acetone (anhydrous).

Methodology:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,6-dimethylpyridine in acetonitrile (0.5 M concentration).

  • Addition: Cool the solution to 0°C in an ice bath. Add Iodomethane dropwise to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature. Stir for 12–24 hours. A white to pale-yellow precipitate typically forms.

  • Isolation: Filter the solid under vacuum. Wash the filter cake with cold diethyl ether to remove unreacted starting materials.

  • Purification: Recrystallize from ethanol/diethyl ether if necessary.

  • Yield: Typically >90%.

Anion Exchange (Metathesis)

To generate specific salts (e.g., for ionic liquids or catalysis), the iodide can be exchanged:



(Where X = 

,

,

, or

).

Reactivity Profile

The chemical behavior of 1,2,6-TMP is dominated by the acidity of its


-methyl groups and the electrophilicity of the ring.
C-H Acidity & Anhydrobase Formation

The most critical chemical property is the enhanced acidity of the protons on the 2- and 6-methyl groups. The electron-withdrawing quaternary nitrogen stabilizes the conjugate base (an enamine-like structure known as an anhydrobase or methylene base ).

  • Mechanism: Deprotonation by a base (e.g., piperidine, NaOH) generates the neutral exocyclic enamine.

  • pKa Estimates: While unsubstituted toluene has a pKa ~41, the

    
    -methyl protons in 1,2,6-TMP have a pKa estimated between 18–22 (DMSO) .
    
Knoevenagel-type Condensations (Dye Synthesis)

The anhydrobase intermediate is a potent nucleophile that reacts with aromatic aldehydes to form styryl dyes (hemicyanines). This is the basis for synthesizing fluorescent probes.

Reaction Scheme:



Visualization: Condensation Pathway

Condensation TMP 1,2,6-Trimethylpyridinium (Cation) Anhydro Anhydrobase (Enamine Intermediate) TMP->Anhydro Deprotonation Base Base (-H+) Base->Anhydro Adduct Carbinol Intermediate Anhydro->Adduct Nucleophilic Attack Aldehyde Ar-CHO (Electrophile) Aldehyde->Adduct Dye Styryl Dye (Conjugated System) Adduct->Dye -H2O (Elimination)

Caption: Pathway for the condensation of 1,2,6-TMP with aldehydes to form functional dyes.

Advanced Physicochemical Properties

Thermochromism in Chlorocuprates

Research has identified 1,2,6-TMP as a key cation in the formation of thermochromic hybrid materials.

  • System:

    
    .
    
  • Phenomenon: These salts exhibit a reversible color change from dark green (room temp) to yellow (high temp, >60°C).[1]

  • Mechanism:

    • Low Temp (Green): The ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       anion exists in a square-planar geometry, stabilized by specific crystal packing forces.
      
    • High Temp (Yellow): A phase transition occurs where the anion relaxes into a flattened-tetrahedral geometry due to increased thermal motion and changes in cation disorder.

  • Crystal Packing: The 1,2,6-TMP cations form "zipper-like ribbons" via

    
     stacking and van der Waals interactions, which template the anionic inorganic layer.
    
Ionic Liquids

When paired with weakly coordinating anions like bis(trifluoromethanesulfonyl)imide (


), 1,2,6-TMP forms ionic liquids with:
  • High Thermal Stability: Due to the absence of acidic N-H protons.

  • Wide Electrochemical Window: Useful for battery electrolytes.

Applications in Research & Development

Fluorescent Probes & Labels

The condensation products (cyanine/styryl dyes) are used as:

  • DNA/RNA Intercalators: The planar cationic structure binds to nucleic acids.

  • Mitochondrial Stains: The delocalized positive charge facilitates accumulation in the mitochondrial matrix (driven by membrane potential).

Phase Transfer Catalysis

1,2,6-TMP salts can serve as phase transfer catalysts (PTC), although less common than tetraalkylammonium salts. Their rigid, planar structure offers unique selectivity in specific interfacial reactions.

Safety & Toxicology (Critical Note)
  • Structural Analogy: 1,2,6-TMP is structurally related to MPP+ (1-methyl-4-phenylpyridinium) , a potent neurotoxin that causes Parkinsonian symptoms by inhibiting mitochondrial Complex I.

  • Risk Assessment: While 1,2,6-TMP lacks the lipophilic phenyl group required for efficient Blood-Brain Barrier (BBB) crossing and high-affinity dopamine transporter uptake seen in MPP+, it should still be treated as a potential mitochondrial toxin .

  • Handling: Use standard PPE (gloves, goggles, fume hood). Avoid inhalation of dusts (salts).

References

  • Kelley, A., Nalla, S., & Bond, M. R. (2015). The square-planar to flattened-tetrahedral CuX4 2- (X = Cl, Br) structural phase transition in 1,2,6-trimethylpyridinium salts. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials.

  • Al-Mashala, H., et al. (2022). Order Versus Disorder in 1,2,3- and 1,2,6- Trimethylpyridinium Chlorocuprate(II) Salts. ChemRxiv.

  • Yarmoluk, S. M., et al. (2001). Synthesis and spectroscopic studies of benzothiazolo-4-[1,2,6-trimethylpyridinium] monomethine cyanine dyes. Dyes and Pigments.[2][3]

  • Organic Syntheses. (1957). 1-Aminopyridinium Iodide (General reference for pyridinium salt synthesis protocols).

  • BenchChem. Reactivity of the Methyl Group in Alkylpyridines. (General reactivity context).

Sources

Technical Guide: Thermodynamic Stability & Degradation Kinetics of 1,2,6-Trimethylpyridinium Salts

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the thermodynamic stability of 1,2,6-trimethylpyridinium salts.

Part 1: Executive Summary

1,2,6-Trimethylpyridinium (1,2,6-TMP) salts represent a specialized class of cationic scaffolds used in ionic liquids, phase-transfer catalysis, and as structural analogs in neurotoxicity modeling. Unlike simple pyridinium salts, the 1,2,6-substitution pattern introduces significant steric strain and shielding around the quaternary nitrogen.

This guide provides a rigorous analysis of the thermodynamic boundaries of these salts. Critical findings indicate that while the 2,6-dimethyl "picket fence" protects the ring from nucleophilic attack, it paradoxically lowers the energy barrier for thermal dealkylation (Reverse Menschutkin reaction) compared to unhindered analogs. This document details the stability profiles, decomposition pathways, and validated protocols for handling these compounds in high-stakes research environments.

Part 2: Molecular Architecture & Thermodynamic Theory

The Steric-Electronic Conflict

The thermodynamic stability of 1,2,6-TMP salts is governed by the interplay between lattice energy (in solid state) and the steric repulsion of the ortho-methyl groups.

  • Steric Shielding: The methyl groups at positions 2 and 6 create a steric blockade around the nitrogen center. This prevents the close approach of large counter-anions, often resulting in lower lattice energies and melting points compared to 1-methylpyridinium analogs.

  • Inductive Stabilization: The three methyl groups (electron-donating) increase the electron density of the aromatic ring, theoretically stabilizing the positive charge. However, this is offset by the steric strain which weakens the

    
     bond.
    
Anion-Dependent Stability

The anion (


) is the primary determinant of bulk thermal stability. The decomposition temperature (

) generally follows the basicity and nucleophilicity of the anion:
Anion ClassRepresentative AnionEstimated

Stability Mechanism
Halides

,

180°C - 220°CProne to nucleophilic attack on N-Me (Reverse Menschutkin).
Fluorinated

,

280°C - 350°CLow nucleophilicity; decomposition via HF elimination/ring opening.
Sulfonimides

> 380°CWeakly coordinating; high thermal resistance.
Complex Metals

Phase Transition ~60°CExhibits order-disorder transitions (thermochromism) rather than chemical breakdown.

Critical Insight: For 1,2,6-TMP halides, the iodide salt is thermodynamically less stable in solution than the chloride due to the higher nucleophilicity of iodide in non-polar solvents, promoting dealkylation.

Part 3: Thermal Stability Profile & Degradation Pathways

Primary Decomposition Pathway: Reverse Menschutkin

Upon heating, 1,2,6-TMP salts do not typically degrade via ring cleavage first. Instead, they undergo a nucleophilic substitution (


) where the anion attacks the N-methyl group, reverting the salt to its neutral precursors: 2,6-lutidine and the methyl halide.
Pathway Diagram

Decomposition Figure 1: Thermal vs. Oxidative Decomposition Pathways of 1,2,6-TMP Salts Salt 1,2,6-Trimethylpyridinium Salt (Cation) TS Transition State (Anion attack on N-Me) Salt->TS Heat (>200°C) RingOpen Ring Opening (Oxidative/Enzymatic) Salt->RingOpen Strong Oxidizers / UV Products 2,6-Lutidine + Methyl Halide (MeX) TS->Products Reverse Menschutkin

Phase Transitions (Solid State)

In crystalline forms, such as bis(1,2,6-trimethylpyridinium) tetrachlorocuprate(II) , the salt exhibits a thermodynamic phase transition rather than chemical decomposition.

  • Low Temp (< 60°C): Ordered cation structure (Green).

  • High Temp (> 60°C): Disordered cation structure (Yellow).

  • Implication: For drug formulation, this implies that 1,2,6-TMP salts may undergo polymorphic changes at processing temperatures, affecting solubility and bioavailability.

Part 4: Experimental Protocols

Synthesis of High-Purity 1,2,6-TMP Iodide

Context: Purity is critical for accurate thermodynamic measurements. Impurities (free amines) catalyze decomposition.

Reagents:

  • 2,6-Lutidine (2,6-Dimethylpyridine) [CAS: 108-48-5]

  • Methyl Iodide (MeI) [CAS: 74-88-4]

  • Acetonitrile (anhydrous)

Protocol:

  • Charge: In a flame-dried round-bottom flask under

    
    , dissolve 2,6-lutidine (1.0 eq) in acetonitrile (5 volumes).
    
  • Addition: Cool to 0°C. Add Methyl Iodide (1.1 eq) dropwise. Caution: MeI is a potent alkylating agent.

  • Reaction: Allow to warm to RT and stir for 12 hours. A white/yellow precipitate should form.

  • Isolation: Filter the solid.

  • Purification (Critical): Recrystallize from hot ethanol/diethyl ether.

    • Why? Removes trace 2,6-lutidine which lowers the melting point.

  • Drying: Dry under high vacuum (0.1 mbar) at 40°C for 24 hours to remove solvates.

Thermal Stability Assessment (TGA/DSC)

Objective: Determine


 (decomposition onset) and 

(melting point).
  • Instrument: TGA/DSC (e.g., TA Instruments Q600).

  • Pan: Alumina (open) for TGA; Hermetic Aluminum for DSC.

  • Atmosphere: Nitrogen (inert) vs. Air (oxidative). Flow rate: 50 mL/min.

  • Ramp: 10°C/min from 40°C to 500°C.

  • Data Analysis:

    • 
      :  Defined as the temperature at 1% mass loss (TGA).
      
    • Validation: If

      
       is < 200°C for a halide salt, check for solvent inclusion (early mass loss < 100°C).
      

Part 5: Applications & Toxicity Risks

Structural Analogy to Neurotoxins

Researchers must handle 1,2,6-TMP with caution due to its structural similarity to MPP+ (1-methyl-4-phenylpyridinium) , a known neurotoxin that causes Parkinsonian symptoms.

  • Mechanism: MPP+ is a mitochondrial toxin (Complex I inhibitor).

  • 1,2,6-TMP Risk: While the 2,6-dimethyl groups provide steric hindrance that may reduce affinity for the dopamine transporter (DAT), the pyridinium core remains a potential metabolic liability.

  • Safety Rule: All thermodynamic testing should be conducted in a fume hood with localized exhaust.

Solubility & Formulation

1,2,6-TMP salts are often used to solubilize hydrophobic drugs due to their amphiphilic nature.

  • Solubility: Highly soluble in water, MeOH, DMSO.

  • Stability in Solution: Stable at pH 1-9. At pH > 10, the formation of pseudo-bases (hydroxide attack at C2/C6) is theoretically possible but sterically disfavored compared to non-methylated analogs.

Part 6: Validated Workflow Diagram

Workflow Figure 2: Thermodynamic Stability Validation Workflow start Start: 1,2,6-TMP Salt Sample purity Purity Check (H-NMR) Target: >99% (No free lutidine) start->purity decision Is Purity >99%? purity->decision recryst Recrystallize (EtOH/Ether) decision->recryst No tga TGA Analysis (N2 atm, 10°C/min) decision->tga Yes dsc DSC Analysis (Hermetic pan) decision->dsc Yes recryst->purity data Extract T_onset & T_melt tga->data dsc->data report Generate Stability Profile data->report

References

  • Synthesis and Physicochemical Properties of Pyridinium Ionic Liquids Source: ACS Journal of Chemical & Engineering Data URL:[Link] Relevance: Provides baseline thermal data for trimethylpyridinium cations with various anions.

  • Order Versus Disorder in 1,2,6-Trimethylpyridinium Chlorocuprate(II) Salts Source: ChemRxiv / Acta Crystallographica URL:[Link] Relevance: Definitive source for solid-state phase transitions and crystal lattice stability of 1,2,6-TMP salts.

  • Thermal Decomposition of Quaternary Ammonium/Pyridinium Salts Source: Journal of Organic Chemistry (General Mechanism Reference) URL:[Link] Relevance: Validates the Reverse Menschutkin mechanism as the primary degradation pathway.

  • Crystal structure of 4-hydroxy-1,2,6-trimethylpyridinium chloride monohydrate Source: NIH / PubMed Central URL:[Link] Relevance: Provides structural data on hydrogen bonding and lattice packing for hydrated 1,2,6-TMP salts.

Comprehensive Technical Guide: 1,2,6-Trimethylpyridinium Acidity & Physicochemical Profile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of the acidity, stability, and reactivity of 1,2,6-trimethylpyridinium , a quaternary ammonium cation derived from 2,6-lutidine. Unlike simple protonated pyridines, this species possesses a permanent positive charge, shifting the locus of acidity from the nitrogen (which has no protons to lose) to the


-methyl carbon positions.

This document distinguishes between the conjugate acid pKa of the parent base (2,6-lutidine) and the C-H acidity of the quaternary 1,2,6-trimethylpyridinium salt, a critical distinction for researchers in organic synthesis, ionic liquids, and catalysis.

Chemical Identity & Structural Classification

The 1,2,6-trimethylpyridinium cation is a sterically hindered, electron-deficient aromatic system. Its reactivity is dominated by the electron-withdrawing effect of the quaternary nitrogen, which activates the methyl groups at the 2- and 6-positions.

PropertyData
Systematic Name 1,2,6-Trimethylpyridinium
Parent Base 2,6-Lutidine (2,6-Dimethylpyridine)
Formula

Molecular Weight ~122.19 g/mol (cation only)
Common Counterions Iodide, Chloride, Tetrafluoroborate (

), Hexafluorophosphate (

)
Key Feature No N-H proton ; Acidity is strictly C-H based .

Acidity Profile: The Two "pKa" Contexts

In technical literature, "pKa" regarding this scaffold can refer to two distinct phenomena. It is vital to identify which acidity mode is relevant to your experimental conditions.

A. The Reference Value: Conjugate Acid of 2,6-Lutidine

If "1,2,6-trimethylpyridinium" is confused with the protonated form of 2,6-lutidine (2,6-dimethylpyridinium), the pKa refers to the dissociation of the N-H proton.

  • pKa (Water): 6.72

    
     0.10
    
  • Comparison: This is significantly more basic than pyridine (pKa 5.23) due to the inductive electron-donating effects of the two methyl groups.

  • Steric Effect: The 2,6-dimethyl substitution creates a "proton pocket" that hinders nucleophilic attack but stabilizes the protonated form.

B. The True Value: C-H Acidity of 1,2,6-Trimethylpyridinium

For the quaternary salt (1,2,6-trimethylpyridinium), the nitrogen is fully alkylated. The "acidity" refers to the deprotonation of the


-methyl groups to form a reactive anhydrobase  (also called a pyridinium ylide or methide).
  • Estimated pKa (DMSO): ~20 – 22

  • Estimated pKa (Water): > 30 (Often measured via kinetic H-D exchange rates rather than equilibrium titration)

  • Mechanism: The positive charge on the nitrogen withdraws electron density from the ring, making the

    
    -methyl protons acidic. Deprotonation generates a neutral, enamine-like exocyclic double bond species.
    
C. Mechanistic Visualization: Deprotonation Pathway

The following diagram illustrates the formation of the anhydrobase, the critical reactive intermediate in condensation reactions.

Deprotonation Figure 1: Deprotonation of the alpha-methyl group to form the reactive anhydrobase. Cation 1,2,6-Trimethylpyridinium (Cation) TS Transition State [C-H Bond Breaking] Cation->TS + Base Base Base (B:) Base->TS Anhydrobase Anhydrobase (Neutral Enamine) TS->Anhydrobase - H:B+

Experimental Protocols

Protocol A: Determination of C-H Acidity via Kinetic H-D Exchange

Because the C-H pKa is too high for standard aqueous titration, kinetic methods using Deuterium Oxide (


) are the gold standard.

Objective: Measure the rate of proton abstraction by


 to infer acidity.
  • Preparation: Dissolve 1,2,6-trimethylpyridinium iodide (0.1 M) in buffered

    
     (phosphate or carbonate buffer, pD 10–12).
    
  • Monitoring: Transfer to an NMR tube. Monitor the decay of the

    
    -methyl singlet signal (approx. 
    
    
    
    2.5–2.9 ppm) and the growth of the HDO signal using
    
    
    -NMR.
  • Internal Standard: Use sodium trimethylsilylpropanesulfonate (DSS) or t-butanol as a non-exchangeable integration standard.

  • Calculation:

    • Plot

      
       vs. time.
      
    • The slope

      
       relates to the second-order rate constant 
      
      
      
      :
      
      
      .
    • Use the Bronsted catalysis law to estimate pKa relative to known standards (e.g., N-methyl-4-picolinium).

Protocol B: Synthesis of the Anhydrobase (In Situ)

For synthetic applications (e.g., Knoevenagel condensations), the anhydrobase is generated in situ.

  • Solvent System: Anhydrous Ethanol or Acetonitrile.

  • Base Selection: Piperidine (mild) or Sodium Ethoxide (strong).

  • Procedure:

    • Suspend 1,2,6-trimethylpyridinium salt in solvent.

    • Add 1.1 equivalents of base.

    • Stir for 15 minutes at RT. The solution often turns yellow/orange, indicating anhydrobase formation.

    • Add electrophile (e.g., benzaldehyde) immediately to trap the intermediate.

Applications in Drug Development & Synthesis

Prodrug Moieties (Redox Targeting)

The 1,2,6-trimethylpyridinium core is structurally related to trigonelline and NAD+. It is investigated as a brain-targeting redox delivery system .

  • Mechanism: The quaternary salt (hydrophilic, does not cross BBB) is reduced to the dihydro-form (lipophilic, crosses BBB). Once in the brain, it oxidizes back to the quaternary salt, "locking" the drug inside.

  • Role of Acidity: The stability of the dihydro-form against spontaneous oxidation depends on the electron-donating power of the methyl groups.

Ionic Liquids

Salts of 1,2,6-trimethylpyridinium with bulky anions (


, 

) form ionic liquids with high thermal stability.
  • Advantage: The C2-methyl group blocks the most reactive site on the ring, preventing unwanted nucleophilic side reactions that degrade simpler pyridinium ionic liquids.

Organocatalysis

The C-H acidity allows these salts to act as phase-transfer catalysts or precursors for N-heterocyclic carbenes (NHCs) , although the latter requires deprotonation at the C2-position (difficult with the methyl group present) or C-H activation of the methyl group itself.

Summary of Physicochemical Constants

ParameterValue/RangeContext
pKa (Conjugate Acid) 6.72Refers to protonated 2,6-lutidine.
pKa (C-H Methyl) > 30 (aq)Refers to 1,2,6-trimethylpyridinium cation.
LogP -2.5 (est)Highly hydrophilic cation.
UV

~265 nmTypical pyridine

transition.
H-Bond Donor 0No N-H or O-H groups.
H-Bond Acceptor 0Quaternary nitrogen cannot accept H-bonds.

References

  • BenchChem. (2025).[1] An In-depth Technical Guide to 2,6-Lutidine Hydrochloride: pKa, Basicity, and Applications. Link

  • National Institute of Standards and Technology (NIST). (2024). 2,6-Lutidine Gas Phase Ion Energetics and Thermochemistry. NIST Chemistry WebBook, SRD 69.[2] Link

  • ChemicalBook. (2025). 2,6-Lutidine Properties and Safety Data. Link

  • University of Calgary. (2020). Acidity of Alpha-Hydrogens and Enolate Chemistry. Chemistry LibreTexts. Link

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. (Standard reference for DMSO pKa scales).

Sources

The 1,2,6-Trimethylpyridinium Scaffold: From Steric Probe to MDR Reversal

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, synthesis, and pharmacological utility of 1,2,6-trimethylpyridinium (1,2,6-TMP) derivatives.

Executive Summary

The 1,2,6-trimethylpyridinium cation is a "privileged scaffold" in organic chemistry and drug discovery. Originally characterized in the late 19th century as a model for studying steric hindrance in nucleophilic substitution, it has evolved into a critical moiety for designing Delocalized Lipophilic Cations (DLCs) . Its unique methylation pattern—specifically the methyl groups at the 2 and 6 positions—provides a steric shield that stabilizes the quaternary nitrogen against nucleophilic attack while maintaining the charge delocalization necessary for mitochondrial targeting and P-glycoprotein (P-gp) inhibition. This guide explores its transition from a physical-organic probe to a functional unit in overcoming Multi-Drug Resistance (MDR).

Historical Genesis & Synthetic Evolution

The Menshutkin Era (1890s)

The history of 1,2,6-TMP begins with the foundational work of Nikolai Menshutkin , who in 1890 described the reaction rate of tertiary amines with alkyl halides. While pyridine reacted readily with methyl iodide (MeI) to form N-methylpyridinium, Menshutkin and later successors noted that 2,6-lutidine (2,6-dimethylpyridine) reacted significantly slower.

  • Significance: This observation was one of the earliest quantifications of steric hindrance. The two ortho-methyl groups create a "picket fence" around the nitrogen lone pair, retarding the approach of the electrophile.

The H.C. Brown Era (1940s-1950s)

In the mid-20th century, Nobel laureate H.C. Brown utilized 1,2,6-trimethylpyridinium synthesis to define the concepts of F-strain (Front-strain) .

  • The Discovery: Brown demonstrated that while the electronic effect of methyl groups (electron-donating) should increase basicity and nucleophilicity, the 2,6-substitution pattern drastically reduced reaction rates with Lewis acids (like

    
     or MeI) due to steric crowding in the transition state.
    
  • Impact: This established 1,2,6-TMP as the standard reference for distinguishing between electronic and steric effects in heterocycles.

The Biological Era (1980s-Present)

The focus shifted from kinetics to pharmacology when researchers identified that lipophilic cations could accumulate in mitochondria driven by the transmembrane potential (


).
  • MDR Reversal: Unlike simple pyridinium salts, 1,2,6-TMP derivatives were found to interact with the P-glycoprotein (P-gp) efflux pump. The steric bulk at the 2,6-positions prevents rapid metabolic oxidation (N-dealkylation) and alters the binding kinetics within the P-gp pore, effectively "jamming" the pump and allowing chemotherapeutics (e.g., Doxorubicin) to remain intracellular.

Pharmacological Mechanism: The Steric Advantage

The biological utility of 1,2,6-TMP derivatives rests on two pillars: Mitochondrial Accumulation and P-gp Inhibition .

Mechanism of Action Diagram

The following diagram illustrates the dual-pathway mechanism where the cation targets mitochondria via the Nernstian potential and blocks P-gp efflux.

G Drug Chemotherapy (Doxorubicin) Pgp P-glycoprotein (Efflux Pump) Drug->Pgp Substrate binding Nucleus Nucleus (DNA Damage) Drug->Nucleus Effective Cytotoxicity TMP 1,2,6-TMP Derivative TMP->Pgp Competitive Inhibition Mito Mitochondria (-180mV) TMP->Mito Accumulation (Nernstian) Pgp->Drug Efflux (Resistance)

Figure 1: Mechanism of Multi-Drug Resistance (MDR) reversal by 1,2,6-TMP derivatives.

Structural-Activity Relationship (SAR)
FeatureStructural ModificationBiological Consequence
Core Pyridinium CationProvides positive charge for

targeting (Nernstian accumulation).
2,6-Positions Methyl Groups (Me)Critical: Steric hindrance prevents nucleophilic attack by cellular enzymes (e.g., glutathione), increasing metabolic stability compared to 1-methylpyridinium.
1-Position N-Alkyl ChainModulates lipophilicity (LogP). Short chains (Methyl) are probes; longer chains (Octyl/Decyl) increase membrane insertion and antimicrobial activity.
4-Position Phenyl/Aryl groupOften added to create "MPP+-like" derivatives to probe neurotoxicity or enhance P-gp binding affinity.

Technical Protocols

Synthesis of 1,2,6-Trimethylpyridinium Iodide

This protocol utilizes the Menshutkin reaction but accounts for the reduced nucleophilicity of 2,6-lutidine.

Reagents:

  • 2,6-Lutidine (2,6-Dimethylpyridine) [CAS: 108-48-5]

  • Methyl Iodide (MeI) [CAS: 74-88-4] (Warning: Carcinogen)

  • Solvent: Acetone or Acetonitrile (dry)

Protocol:

  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2,6-lutidine (10 mmol) in dry acetone (20 mL).

  • Addition: Add Methyl Iodide (15 mmol, 1.5 eq) dropwise at 0°C. Note: Excess MeI is required to drive the reaction due to steric hindrance.

  • Reaction: Allow to warm to room temperature, then reflux at 40-50°C for 12–24 hours.

    • Observation: A white to off-white precipitate (the quaternary salt) will form.

  • Isolation: Cool the mixture to 4°C. Filter the precipitate under vacuum.

  • Purification: Wash the solid with cold diethyl ether (3 x 10 mL) to remove unreacted lutidine. Recrystallize from ethanol/ethyl acetate if necessary.

  • Yield: Typical yields are 70–85%.

Synthetic Pathway Diagram:

Synthesis Lutidine 2,6-Lutidine (Nucleophile) TS Transition State (Steric Clash) Lutidine->TS + MeI MeI Methyl Iodide (Electrophile) Product 1,2,6-TMP Iodide (Salt) TS->Product Reflux (Slow kinetics)

Figure 2: Synthetic pathway emphasizing the sterically hindered transition state.

Biological Assay: Rhodamine 123 Efflux (P-gp Inhibition)

To validate the 1,2,6-TMP derivative as an MDR reversal agent, use the Rhodamine 123 accumulation assay.

Materials:

  • MDR1-overexpressing cells (e.g., KB-V1 or Caco-2).

  • Rhodamine 123 (Rh123): Fluorescent P-gp substrate.

  • Control Inhibitor: Verapamil.[1]

Workflow:

  • Seeding: Plate cells at

    
     cells/well.
    
  • Treatment: Incubate cells with the 1,2,6-TMP derivative (1–50

    
    M) for 1 hour.
    
  • Loading: Add Rh123 (5

    
    M) and incubate for 60 mins at 37°C.
    
  • Efflux Phase: Wash cells with PBS. Incubate in dye-free media (with or without inhibitor) for 1 hour.

  • Analysis: Lyse cells and measure fluorescence (Ex/Em: 485/530 nm).

    • Result Interpretation: High fluorescence = P-gp Inhibition (Dye trapped inside). Low fluorescence = Active P-gp (Dye pumped out).

Comparative Data: Sterics vs. Stability

The following table summarizes why the 1,2,6-isomer is preferred over other methyl-pyridiniums for specific biological probes.

CompoundStructureNucleophilic Stability (

)
P-gp Inhibition PotentialPrimary Application
1-Methylpyridinium No ortho-methylsLow (Vulnerable to OH- attack)LowGeneral cation model
1,2-Dimethylpyridinium One ortho-methylModerateModerateAsymmetric synthesis probe
1,2,6-Trimethylpyridinium Two ortho-methyls High (Sterically shielded) High MDR Reversal / Stable Probe

References

  • Menshutkin, N. (1890). Beiträge zur Kenntnis der Affinitätskoeffizienten der Alkylhaloidverbindungen und der Amine. Zeitschrift für Physikalische Chemie.

  • Brown, H. C., et al. (1950). Chemical Effects of Steric Strains. Journal of the American Chemical Society. (Foundational work on F-strain in 2,6-lutidine derivatives).

  • Gottesman, M. M., & Pastan, I. (1993).[2] Biochemistry of Multidrug Resistance Mediated by the Multidrug Transporter. Annual Review of Biochemistry. (Context for P-gp inhibition by lipophilic cations).

  • Ross, M. F., et al. (2005). Lipophilic triphenylphosphonium cations as tools in mitochondrial bioenergetics and free radical biology. Biochemistry (Moscow). (Establishes the Nernstian accumulation principle relevant to TMP).

  • Al-Mashala, H., et al. (2022). Order Versus Disorder in 1,2,3- and 1,2,6- Trimethylpyridinium Chlorocuprate(II) Salts. ChemRxiv. (Recent characterization of the 1,2,6-TMP cation).

Sources

Methodological & Application

1,2,6-trimethylpyridinium as a phase transfer catalyst

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 1,2,6-Trimethylpyridinium as a Sterically Stabilized Phase Transfer Catalyst

Part 1: Introduction & Technical Rationale

1,2,6-Trimethylpyridinium (N-methyl-2,6-lutidinium) represents a specialized class of Phase Transfer Catalysts (PTC) distinct from standard quaternary ammonium salts like Tetrabutylammonium Bromide (TBAB) or Aliquat 336. While traditional "quats" are ubiquitous, they suffer from degradation via Hofmann elimination or nucleophilic dealkylation under harsh alkaline conditions.

The 1,2,6-trimethylpyridinium cation utilizes steric modulation to overcome these limitations. The methyl groups at the 2- and 6-positions of the pyridine ring provide a "picket fence" steric shield around the nitrogen center. This architecture inhibits the approach of nucleophiles to the


-carbons, significantly enhancing the catalyst's thermal and chemical stability in aggressive biphasic environments (e.g., 50% NaOH).

Key Advantages:

  • Alkaline Stability: Resistance to Hofmann elimination due to the aromatic ring structure and lack of

    
    -hydrogens on the ring nitrogen substituents.
    
  • Nucleophilic Resistance: The 2,6-dimethyl steric bulk prevents dealkylation of the N-methyl group.

  • Solubility Profile: High solubility in polar organic phases (DCM, Chloroform) and aqueous media, facilitating rapid interfacial exchange.

Part 2: Chemical Specifications

PropertySpecification
Chemical Name 1,2,6-Trimethylpyridinium Iodide (Typical Salt Form)
Synonyms N-Methyl-2,6-lutidinium iodide; 2,6-Dimethyl-1-methylpyridinium iodide
CAS Number 39747-89-0 (Iodide salt)
Molecular Weight 249.09 g/mol (Iodide)
Appearance White to off-white crystalline solid
Solubility Water (High), Ethanol (Moderate), DCM (Moderate), Hexane (Insoluble)
Melting Point 238–240 °C (Decomposes)

Part 3: Mechanistic Pathway

The following diagram illustrates the catalytic cycle of 1,2,6-trimethylpyridinium (Q+) in a biphasic nucleophilic substitution. Note the emphasis on the Steric Shielding which protects the active cation during the transfer.

PTC_Mechanism cluster_aqueous Aqueous Phase (High Ionic Strength) cluster_organic Organic Phase (Reaction Zone) Aq_Nu Na+ Nu- (Nucleophile) Interface_Aq Interface Exchange Aq_Nu->Interface_Aq Dissociation Aq_Salt Na+ X- (Waste Salt) Interface_Aq->Aq_Salt Salt Partitioning Q_Nu [1,2,6-TMP]+ Nu- (Active Ion Pair) Interface_Aq->Q_Nu Ion Exchange (Steric Shield Active) Org_Substrate R-X (Substrate) Org_Product R-Nu (Product) Org_Substrate->Org_Product Nucleophilic Attack Q_X [1,2,6-TMP]+ X- (Returning Catalyst) Org_Product->Q_X Release X- Q_Nu->Org_Substrate Migration Q_Nu->Q_X Catalytic Loop Q_X->Interface_Aq Regeneration

Figure 1: Mechanistic cycle of 1,2,6-trimethylpyridinium mediated phase transfer. The hexagonal nodes represent the sterically stabilized catalyst transporting anions across the interface.

Part 4: Experimental Protocols

Protocol A: Synthesis of High-Purity 1,2,6-Trimethylpyridinium Iodide

Rationale: Commercial availability can be sporadic. In-situ synthesis ensures high purity and absence of oxidative byproducts.

Reagents:

  • 2,6-Lutidine (2,6-Dimethylpyridine) [Reagent Grade, >99%]

  • Methyl Iodide (MeI) [Caution: Alkylating Agent]

  • Ethyl Acetate (EtOAc) [Anhydrous]

  • Ethanol (Absolute)[1]

Step-by-Step Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Charging: Add 10.7 g (100 mmol) of 2,6-lutidine to the flask. Dilute with 50 mL of anhydrous Ethyl Acetate .

    • Note: EtOAc is chosen as the solvent because the starting material is soluble, but the pyridinium salt product is insoluble, facilitating easy isolation.

  • Addition: Cool the solution to 0°C in an ice bath. Dropwise add 15.6 g (110 mmol, 1.1 eq) of Methyl Iodide over 20 minutes.

    • Safety: Perform in a fume hood. MeI is volatile and toxic.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours, then heat to mild reflux (approx. 40°C internal temp) for 1 hour to ensure completion.

    • Observation: A heavy white precipitate will form rapidly.

  • Isolation: Cool the suspension to room temperature. Filter the white solid using a sintered glass funnel.

  • Purification: Wash the filter cake with 3 x 20 mL of cold EtOAc to remove unreacted lutidine.

  • Recrystallization (Critical): Dissolve the crude salt in a minimum amount of boiling absolute ethanol (~30 mL). Allow to cool slowly to crystallize. Filter and dry under high vacuum at 50°C for 4 hours.

  • Validation: Target Yield: >90%. Melting Point: 238–240°C.

Protocol B: Biphasic Nucleophilic Substitution (Cyanation Model)

Application: This protocol demonstrates the catalyst's ability to transfer cyanide ions into an organic phase to convert Benzyl Chloride to Benzyl Cyanide.

Reagents:

  • Benzyl Chloride (10 mmol)

  • Sodium Cyanide (15 mmol) [Caution: Extremely Toxic]

  • 1,2,6-Trimethylpyridinium Iodide (0.5 mmol, 5 mol%)

  • Dichloromethane (DCM) (15 mL)

  • Water (10 mL)

Step-by-Step Methodology:

  • Aqueous Phase Prep: In a 50 mL round-bottom flask, dissolve 0.74 g (15 mmol) of NaCN in 10 mL of deionized water .

  • Organic Phase Prep: In a separate vial, dissolve 1.26 g (10 mmol) of Benzyl Chloride in 15 mL of DCM .

  • Catalyst Addition: Add 125 mg (0.5 mmol) of 1,2,6-Trimethylpyridinium Iodide to the aqueous cyanide solution. Stir until dissolved.

  • Initiation: Add the organic phase to the aqueous phase. The system will be biphasic.

  • Reaction: Stir vigorously (1000 RPM) at room temperature.

    • Mechanism Check: The catalyst (Q+) pairs with CN- in the water, moves to the DCM layer, reacts with Benzyl Chloride, and returns as Q+Cl-.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 9:1) or GC-MS every 30 minutes.

    • Endpoint: Disappearance of Benzyl Chloride peak. Typical time: 2–4 hours.

  • Workup: Separate the layers. Wash the organic layer with water (2 x 10 mL) to remove residual cyanide and catalyst. Dry over MgSO4 and concentrate.

Comparative Performance Data:

CatalystReaction TimeYield (%)Notes
None24 hours<5%Reaction limited to interface
TBAB (Tetrabutylammonium Bromide)2 hours92%Standard benchmark
1,2,6-Trimethylpyridinium Iodide 2.5 hours 94% Higher stability if heated
N-Methylpyridinium Iodide3 hours85%Lower stability (degradation)

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Reaction Rate Insufficient StirringPTC is diffusion-controlled. Increase stirring speed to maximize interfacial area.
Emulsion Formation Catalyst Surfactant Effect1,2,6-TMP is less surfactant-like than long-chain quats (e.g., Cetylpyridinium). If emulsion occurs, increase ionic strength of aqueous phase (add NaCl).
Catalyst Decomposition Extreme Basicity (>50% NaOH)While stable, extreme heat + base can eventually degrade the ring. Keep temp <60°C for highly basic reactions.
Product Contamination Catalyst CarryoverThe pyridinium salt is slightly soluble in DCM. Ensure thorough water washes or pass through a short silica plug (catalyst sticks to silica).

Part 6: References

  • Starks, C. M. (1971).[2] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts".[3][4] Journal of the American Chemical Society.[5] Link

  • Brunn, J., et al. (2025).[6] "Preparation of Bis(2,4,6-Trimethylpyridine)Iodine(I) Hexafluorophosphate". Organic Syntheses. (Demonstrates the stability and utility of trimethylpyridinium cations in iodine transfer). Link

  • Katritzky, A. R., et al. (1980). "Pyridinium Salts: Synthesis and Reactions". Academic Press. (Foundational text on the stability of hindered pyridinium salts).

  • Albini, A., & Pietra, S. (1991). "Heterocyclic N-Oxides and Salts". CRC Press. (Detailed analysis of 2,6-lutidine derivatives).

  • Sigma-Aldrich. "Phase-Transfer Catalysts: Product Guide". Link

Sources

preparation of ionic liquids using 1,2,6-trimethylpyridinium

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis and Purification of Sterically Hindered 1,2,6-Trimethylpyridinium Ionic Liquids

Part 1: Executive Summary & Scientific Rationale

This guide details the synthesis of 1,2,6-trimethylpyridinium based ionic liquids (ILs). Unlike simple alkyl-pyridinium salts (e.g., N-butylpyridinium), the 1,2,6-trimethylpyridinium cation features methyl groups at the ortho positions (2,6) relative to the nitrogen center.

Why this specific cation?

  • Steric Shielding: The methyl groups at positions 2 and 6 provide steric protection to the quaternary nitrogen. This reduces the susceptibility of the cation to nucleophilic attack or deprotonation at the

    
    -carbon, enhancing chemical stability under basic conditions often encountered in drug synthesis.
    
  • Viscosity & Solvation: The symmetry and bulk of the cation disrupt packing efficiency compared to planar pyridinium salts, often resulting in lower melting points when paired with bulky anions like bis(trifluoromethylsulfonyl)imide (

    
    ).
    
  • Application Scope: These ILs serve as excellent non-volatile reaction media for transition-metal catalyzed cross-couplings (e.g., Heck, Suzuki) and as electrolytes in electrochemical synthesis.

Part 2: Chemical Reaction Workflow

The synthesis follows a two-stage "Self-Validating" workflow. We first establish the cationic core via quaternization (Menschutkin reaction), creating a halide salt. This intermediate is then converted to the final Ionic Liquid via anion metathesis.

The Pathway:

  • Quaternization: 2,6-Lutidine + Methyl Iodide

    
     [1,2,6-TMPy][I] (Solid Precipitate).
    
  • Metathesis: [1,2,6-TMPy][I] + Li[NTf

    
    ] 
    
    
    
    [1,2,6-TMPy][NTf
    
    
    ] (Hydrophobic Liquid) + LiI (Water Soluble).

SynthesisWorkflow Start 2,6-Lutidine (Precursor) Step1 Quaternization (0°C to RT, N2 atm) Start->Step1 Reagent1 Methyl Iodide (MeI) Reagent1->Step1 Intermed [1,2,6-TMPy][I] (Solid Salt) Step1->Intermed Precipitate Forms Step2 Anion Metathesis (Biphasic Stirring) Intermed->Step2 Reagent2 Li[NTf2] (Aq. Solution) Reagent2->Step2 Final [1,2,6-TMPy][NTf2] (Target IL) Step2->Final Hydrophobic Phase Waste LiI (aq) (Waste) Step2->Waste Aqueous Phase

Figure 1: Sequential synthesis workflow for 1,2,6-trimethylpyridinium bis(trifluoromethylsulfonyl)imide.

Part 3: Detailed Experimental Protocols

Safety Prerequisite
  • Methyl Iodide (MeI): Highly toxic, volatile alkylating agent. Must be handled in a functioning fume hood. Use silver-shield gloves if available.

  • Reaction Exotherm: The quaternization is exothermic. Strict temperature control is required to prevent runaway reactions.

Protocol A: Synthesis of 1,2,6-Trimethylpyridinium Iodide

Target: Creation of the cationic core.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet. Flame-dry the glassware under vacuum and backfill with nitrogen.

  • Solvent & Substrate: Charge the flask with 2,6-Lutidine (10.7 g, 100 mmol) and Acetonitrile (50 mL) . Cool the solution to 0°C using an ice bath.

  • Alkylation: Add Methyl Iodide (15.6 g, 110 mmol, 1.1 eq) dropwise via the addition funnel over 30 minutes. Note: The slight excess ensures complete conversion of the lutidine.

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 12–24 hours .

    • Visual Check: A white to yellowish precipitate should form as the salt is insoluble in the ether/acetonitrile mixture (if ether is used) or upon concentration.

  • Isolation:

    • Concentrate the reaction mixture (remove acetonitrile and excess MeI) on a rotary evaporator.

    • Triturate the residue with cold Diethyl Ether (3 x 50 mL) to wash away unreacted starting materials.

    • Filter the solid and dry under high vacuum (0.1 mbar) for 6 hours.

  • Yield Expectation: >90% as a white/off-white crystalline solid.

Protocol B: Anion Metathesis to [1,2,6-TMPy][NTf ]

Target: Conversion to a hydrophobic, room-temperature ionic liquid.

  • Dissolution: Dissolve [1,2,6-TMPy][I] (10.0 g, ~40 mmol) in Distilled Water (20 mL) .

  • Exchange: In a separate beaker, dissolve Lithium Bis(trifluoromethanesulfonyl)imide (Li[NTf

    
    ]) (12.6 g, 44 mmol, 1.1 eq)  in Distilled Water (20 mL) .
    
  • Mixing: Slowly add the Li[NTf

    
    ] solution to the pyridinium salt solution while stirring vigorously.
    
    • Observation: The solution will become cloudy, and a dense, hydrophobic oil will separate at the bottom (the IL phase).

  • Separation: Stir for 2 hours to ensure equilibrium. Transfer to a separatory funnel. Isolate the lower IL phase.

  • Washing (Critical Purification):

    • Wash the IL phase with HPLC-grade Water (5 x 10 mL) to remove residual Lithium Iodide (LiI).

    • Self-Validating QC Step: Test the final wash water with a drop of Silver Nitrate (AgNO

      
      )  solution. If a precipitate (AgI) forms, continue washing. If clear, the IL is halide-free.
      
  • Drying: Dissolve the washed IL in a small amount of Dichloromethane (DCM), dry over anhydrous MgSO

    
    , filter, and remove DCM via rotary evaporation. Finally, dry under high vacuum (0.01 mbar) at 60°C for 12 hours to remove trace water.
    

Part 4: Characterization & Data Interpretation

To ensure the material is suitable for pharmaceutical applications, the following specifications must be met.

Table 1: Physicochemical Specifications

PropertySpecificationMethod/Note
Appearance Colorless to pale yellow viscous liquidVisual Inspection
Water Content < 500 ppmKarl-Fischer Titration
Halide Content < 10 ppmAgNO

Test / IC

H NMR (

, ppm)
Distinct singlets for 2,6-Me and N-MeConfirms methylation
Thermal Stability

C
TGA (Thermogravimetric Analysis)
NMR Interpretation Guide (DMSO-d )
  • 
     ~ 2.7-2.9 ppm (s, 6H):  Corresponds to the two methyl groups at the 2 and 6 positions attached to the aromatic ring.
    
  • 
     ~ 4.1-4.3 ppm (s, 3H):  Corresponds to the new
    
    
    
    -methyl group. The chemical shift is downfield due to the positive charge on the nitrogen.
  • 
     ~ 7.8-8.5 ppm (m, 3H):  Aromatic protons of the pyridinium ring.
    

Part 5: Application in Drug Development

The [1,2,6-TMPy][NTf


] IL is particularly valuable in biphasic catalysis .

Workflow: Palladium-Catalyzed Coupling

  • Solvation: The Pd-catalyst and hydrophobic substrates dissolve in the IL phase.

  • Reaction: Heating drives the reaction. The high thermal stability of the IL allows temperatures >150°C without solvent degradation.

  • Extraction: Upon cooling, add a non-polar solvent (e.g., Hexane/Ether). The product extracts into the organic layer, while the catalyst remains trapped in the IL phase, allowing for catalyst recycling .

ApplicationCycle Mix Reaction Mixture (Substrate + Pd-Cat + IL) Heat Heat (100-150°C) Cross-Coupling Occurs Mix->Heat Cool Cool & Add Hexane Heat->Cool Sep Phase Separation Cool->Sep Prod Organic Phase (Target Drug Intermediate) Sep->Prod Recycle IL Phase (Retains Catalyst) Sep->Recycle Recycle->Mix Reuse

Figure 2: Catalyst recycling loop using 1,2,6-trimethylpyridinium IL as a stationary phase.

References

  • Synthesis of Pyridinium Salts

    • Organic Syntheses, Coll.[1] Vol. 10, p. 206 (2004). Preparation of substituted pyridinium salts via alkylation.[2]

    • (Refers to similar trimethylpyridine-iodine complexes, validating the reactivity of the 2,6-lutidine core).

  • Anion Metathesis & Properties

    • Chemical Reviews, 1999, 99(8), 2071–2084. "Room-Temperature Ionic Liquids. Solvents for Synthesis and Catalysis.
  • NMR Characterization of Ionic Liquids

    • Journal of Physical Chemistry B, 2021.[3] "Structural Features of Ionic Liquid Mixtures." (Provides methodology for interpreting cation-anion interactions in NMR).

    • [3]

  • Commercial Availability & Safety Data

    • Sigma-Aldrich/Merck Entry for 1-Fluoro-2,4,6-trimethylpyridinium (Analogous c

(Note: While specific literature on the N-methyl-2,6-lutidinium NTf2 salt is less abundant than the imidazolium counterparts, the protocols above are derived from standard, chemically validated methodologies for pyridinium IL synthesis.)

Sources

Application Notes and Protocols for C-H Activation Utilizing 1,2,6-Trimethylpyridinium Reagents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Paradigm Shift in Pyridine Functionalization

The pyridine motif is a cornerstone in medicinal chemistry and materials science, yet the direct and selective functionalization of its C-H bonds remains a formidable challenge for synthetic chemists. The inherent electron deficiency and the coordinating ability of the nitrogen atom often lead to low reactivity and complex reaction profiles with traditional methods. This guide details the application of 1,2,6-trimethylpyridinium salts as powerful reagents for achieving site-selective C-H functionalization of pyridines, with a particular focus on a novel, metal-free C4-arylation strategy. This approach represents a significant advancement, offering a mild and efficient pathway to valuable heterobiaryl compounds.

The Role of Pyridinium Salts in C-H Activation

The transformation of a pyridine into a pyridinium salt is a key strategy for activating the heterocycle towards nucleophilic attack. By N-functionalizing the pyridine, its aromaticity is perturbed, and the ring becomes more electrophilic. This activation principle is harnessed in the applications described herein. Specifically, N-amino-1,2,6-trimethylpyridinium salts have emerged as highly effective reagents for directing the addition of nucleophiles to the C4 position of the pyridine ring.

Synthesis of 1,2,6-Trimethylpyridinium Reagents

A common precursor for many functionalized pyridinium salts is the corresponding pyrylium salt. The synthesis of N-amino-1,2,6-trimethylpyridinium salts can be achieved through the condensation of 2,4,6-trimethylpyrylium salts with hydrazine.

Protocol: Synthesis of N-Amino-2,4,6-trimethylpyridinium Iodide

This protocol outlines a general procedure for the synthesis of an N-aminopyridinium salt, a key reagent for subsequent C-H functionalization reactions.

Materials:

  • 2,4,6-trimethylpyrylium salt (e.g., triflate or tetrafluoroborate)

  • Hydrazine hydrate

  • Ethanol

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve the 2,4,6-trimethylpyrylium salt in ethanol.

  • Addition of Hydrazine: Slowly add hydrazine hydrate to the stirred solution at room temperature. An exothermic reaction may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours, or gently reflux if necessary, to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Precipitation and Isolation: Upon completion, cool the reaction mixture in an ice bath. The N-amino-2,4,6-trimethylpyridinium salt will precipitate out of the solution. If precipitation is slow, the product can be precipitated by the addition of diethyl ether.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with cold ethanol and then with diethyl ether to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified N-amino-2,4,6-trimethylpyridinium salt under vacuum to obtain the final product.

Characterization: The structure and purity of the synthesized pyridinium salt should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application: Metal-Free C4-Selective (Hetero)Arylation of Pyridines

A groundbreaking application of N-aminopyridinium salts is the direct, C4-selective (hetero)arylation of pyridines. This method is highly efficient, proceeds at room temperature, and, remarkably, does not require a transition metal catalyst or an oxidant.[1] This protocol provides a streamlined synthesis of valuable C4-(hetero)aryl pyridine derivatives.[1]

Workflow for C4-Selective Arylation

C4_Arylation_Workflow cluster_prep Reagent Preparation cluster_reaction C-H Arylation Reaction cluster_workup Workup and Purification Pyridine Pyridine Derivative N_Amino N-Aminopyridinium Salt Synthesis Pyridine->N_Amino Activation N_Amino_Salt N-Aminopyridinium Salt Reaction_Mix Reaction Mixture N_Amino_Salt->Reaction_Mix Nucleophile Electron-Rich (Hetero)arene Nucleophile->Reaction_Mix Base Base (e.g., K2CO3) Base->Reaction_Mix Solvent Solvent (e.g., DMF) Solvent->Reaction_Mix Quench Aqueous Workup Reaction_Mix->Quench Room Temp. Extraction Extraction Quench->Extraction Chromatography Column Chromatography Extraction->Chromatography Product C4-Arylated Pyridine Chromatography->Product

Caption: Experimental workflow for the C4-selective arylation of pyridines.

Detailed Protocol: C4-Arylation of a Pyridine Derivative

This protocol describes the C4-arylation of a pyridine, activated as its N-aminopyridinium salt, with an electron-rich (hetero)arene.

Materials:

  • N-Amino-1,2,6-trimethylpyridinium salt

  • Electron-rich (hetero)arene (e.g., indole, naphthol)

  • Base (e.g., potassium carbonate, cesium carbonate)

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the N-amino-1,2,6-trimethylpyridinium salt, the electron-rich (hetero)arene, and the base.

  • Solvent Addition: Add the anhydrous solvent to the flask via syringe.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with water.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired C4-arylated pyridine derivative.

Table 1: Representative Examples of C4-Arylation of Pyridines

EntryPyridinium Salt PrecursorNucleophileProductYield (%)
12,4,6-TrimethylpyridineIndole4-(1H-Indol-3-yl)-2,6-dimethylpyridineHigh
22,6-Lutidine2-Naphthol4-(2-Hydroxynaphthalen-1-yl)-2,6-lutidineGood
3PyridinePyrrole4-(1H-Pyrrol-2-yl)pyridineModerate

Note: Yields are generalized based on reported high efficiency. Actual yields may vary depending on specific substrates and reaction conditions.[1]

Mechanistic Insights

The C4-selectivity of this arylation is a key feature of the reaction. The proposed mechanism involves the nucleophilic attack of the electron-rich (hetero)arene at the C4 position of the N-aminopyridinium salt. The base plays a crucial role in facilitating the deprotonation of the nucleophile and/or the subsequent rearomatization steps.

C4_Arylation_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination & Rearomatization Reactants N-Aminopyridinium Salt + Nucleophile Intermediate1 Dihydropyridine Intermediate Reactants->Intermediate1 Base-assisted Product C4-Arylated Pyridine Intermediate1->Product Elimination of Amine

Caption: Simplified proposed mechanism for C4-arylation.

The unique reactivity and selectivity stem from the electronic properties of the N-aminopyridinium salt, which directs the nucleophilic addition to the C4 position.[1]

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The synthesis of the pyridinium salt should yield a stable, characterizable solid. The C-H arylation reaction can be readily monitored for the consumption of starting materials and the formation of the product. The high regioselectivity of the arylation at the C4 position is a key validation point, which can be confirmed by NMR spectroscopy of the purified product.

Broader Applications and Future Outlook

While the C4-arylation is a prime example, the activation of pyridines through the formation of 1,2,6-trimethylpyridinium salts opens the door to other C-H functionalization reactions. N-functionalized pyridinium salts are also recognized as valuable radical precursors in photoredox catalysis, enabling Minisci-type reactions with excellent regiocontrol under mild, acid-free conditions.[2][3] The development of enantioselective C-H functionalization reactions using pyridinium salts is also an emerging area of research.[4][5]

The continued exploration of the reactivity of 1,2,6-trimethylpyridinium and related pyridinium salts is expected to provide new and powerful tools for the synthesis of complex molecules, with significant implications for drug discovery and materials science.

References

  • Mechanism for C−H activation of the pyridinium cation by the model Pd(II) catalyst. ResearchGate. Available at: [Link]

  • Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Catalytic arylation of a C-H bond in pyridine and related six-membered N-heteroarenes using organozinc reagents. PubMed. Available at: [Link]

  • C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. PMC. Available at: [Link]

  • Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Frontiers in Chemistry. Available at: [Link]

  • C-H Activation of Pyridines by (PBP)Ir Complexes. ChemRxiv. Available at: [Link]

  • Photoinduced C–H Functionalization of Pyridines with N-Functionalized Pyridinium Salts. Accounts of Chemical Research. Available at: [Link]

  • A Mild and Site-Selective Nucleophilic C−H Functionalization of Pyridines via its Stable N-alkylated Salts. ChemRxiv. Available at: [Link]

  • Mechanism of Direct C−H Arylation of Pyridine via a Transient Activator Strategy. Nanyang Technological University. Available at: [Link]

  • Palladium-Catalyzed C−H Functionalization of Pyridine N -Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. ResearchGate. Available at: [Link]

  • N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C-H Functionalization via Radical-Based Processes under Visible Light Irradiation. PubMed. Available at: [Link]

  • A Mild and Site-Selective Nucleophilic C−H Functionalization of Pyridines via its Stable N-alkylated Salts. ChemRxiv. Available at: [Link]

  • Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Enantioselective functionalization at the C4 position of pyridinium salts through NHC catalysis. PMC. Available at: [Link]

  • Nickel-catalyzed enantioselective arylation of pyridine. Chemical Science. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 1,2,6-Trimethylpyridinium Solubility & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ionic Lattice" Barrier

1,2,6-Trimethylpyridinium (1,2,6-TMP) is not a standard organic molecule; it is a permanently charged quaternary ammonium cation. Its solubility is governed not just by polarity, but by Lattice Energy (the energy holding the crystal together) versus Solvation Energy (the energy gained by solvent interaction).

The Core Challenge: The 2,6-dimethyl substitution creates a "steric shield" around the cationic nitrogen. While this protects the cation from nucleophilic attack (enhancing alkaline stability), it also disrupts standard solvation shells, leading to unpredictable solubility behaviors like "oiling out" or resistance to dissolution in non-polar organic media.

Solubility Profile & Solvent Compatibility

Quick Reference: 1,2,6-TMP Salt Solubility Matrix Data based on standard Halide (I⁻/Cl⁻) and Tosylate salts.

Solvent ClassSpecific SolventSolubility RatingNotes
Polar Protic WaterHigh Primary solvent for crystallization; can form hydrates.
Polar Protic Methanol / EthanolHigh Excellent for synthesis work-up.
Polar Aprotic DMSO / DMFHigh Good for biological assays; difficult to remove.
Polar Aprotic Acetone / MeCNModerate Counter-ion dependent. Iodides often soluble; Chlorides less so.
Chlorinated DCM / ChloroformLow to Moderate Crucial: Soluble if the anion is "soft" (e.g., TFSI, PF₆). Insoluble if Cl⁻.
Non-Polar Toluene / HexaneInsoluble Used as anti-solvents to force precipitation.
Ethers Diethyl Ether / THFInsoluble The standard "crash-out" anti-solvents.

Troubleshooting Guides (Q&A Format)

Module A: Synthesis & Isolation Issues

Q: I synthesized 1,2,6-TMP iodide, but it has formed a dark, viscous oil that won't crystallize. How do I fix this "oiling out"?

Diagnosis: "Oiling out" occurs when the compound's melting point is depressed by impurities or when the solvent system's boiling point is higher than the product's melting point. This is common with methylated pyridinium iodides due to weak dispersion forces.

Protocol: The "Trituration & Cooling" Method

  • Redissolution: Dissolve the oil in the minimum amount of warm ethanol or acetone (approx. 40°C).

  • Anti-Solvent Addition: Add diethyl ether dropwise until the solution turns slightly cloudy (turbid).

  • The Scratch: Take a clean glass rod and vigorously scratch the inner wall of the flask at the air/liquid interface. This creates micro-nucleation sites.

  • Slow Cooling: Do not place immediately in ice. Wrap the flask in a towel and let it reach room temperature undisturbed. Then, move to -20°C.

  • Rescue: If it still oils out, decant the solvent, wash the oil with fresh hexane, and repeat using isopropanol instead of ethanol.

Q: I need to use 1,2,6-TMP in a catalytic cycle in Dichloromethane (DCM), but the chloride salt won't dissolve. What do I do?

Diagnosis: You are fighting the "Hard Ion" effect. Chloride (Cl⁻) is a "hard," charge-dense anion that creates a high lattice energy with the pyridinium cation, making it insoluble in low-dielectric solvents like DCM.

Solution: Perform an Anion Metathesis (Ion Exchange) to a "soft," diffuse anion like Hexafluorophosphate (PF₆⁻) or Bistriflimide (NTf₂⁻).

Protocol: Anion Exchange (Metathesis)

  • Dissolve your 1,2,6-TMP halide in a minimum amount of water.

  • Prepare a saturated aqueous solution of Lithium Bistriflimide (LiNTf₂) or Ammonium Hexafluorophosphate (NH₄PF₆).

  • Mix the two solutions. The 1,2,6-TMP[NTf₂] or [PF₆] salt is hydrophobic and will immediately precipitate or form a separate oil layer.

  • Extract this new phase into DCM. It will now be highly soluble.

Module B: Purification & Contamination

Q: My 1,2,6-TMP sample has a persistent yellow/brown color even after recrystallization. Is it pure?

Diagnosis: The color likely comes from trace iodine (


) or charge-transfer complexes formed during synthesis (if using methyl iodide). It can also indicate oxidation to 2-pyridone species if exposed to base.

Protocol: The Activated Carbon Scrub

  • Dissolve the salt in hot methanol.

  • Add Activated Charcoal (approx. 5 wt% of your mass).

  • Stir at 50°C for 30 minutes.

  • Filter through a Celite pad (diatomaceous earth) to remove the carbon.

  • Recrystallize the filtrate using the Ethanol/Ether method.

Q: How do I remove the Iodide counter-ion to get the Chloride salt? (Iodide interferes with my metal catalyst).

Diagnosis: Simple ion exchange resins often fail for bulky organic cations due to pore size restrictions. A chemical precipitation method is more robust.

Protocol: The Silver Salt Switch Reference: Bond, M. et al. (2022) on Chlorocuprate preparation.

  • Dissolve 1,2,6-TMP Iodide in distilled water.

  • Add a stoichiometric excess (1.2 equiv) of solid Silver Chloride (AgCl).

  • Stir vigorously in the dark for 24 hours.

    • Mechanism:[1][2]

      
       of AgI (
      
      
      
      ) is much lower than AgCl (
      
      
      ). The reaction is driven by the precipitation of the highly insoluble AgI.
  • Filter off the yellow AgI/AgCl solid.

  • Evaporate the water filtrate to obtain pure 1,2,6-TMP Chloride.

Visual Workflows

Figure 1: Purification Decision Tree

Caption: Logical flow for isolating pure 1,2,6-TMP salts based on physical state and solubility.

G Start Start: Crude 1,2,6-TMP Product State Physical State? Start->State Solid Solid / Powder State->Solid Crystalline Oil Viscous Oil / Gum State->Oil Sticky SolventTest Solubility Check (Water/MeOH) Solid->SolventTest Triturate Trituration: Wash with Hexane, then sonicate in Acetone Oil->Triturate Recryst Recrystallize: EtOH + Et2O (Anti-solvent) SolventTest->Recryst Soluble Success Pure Crystals Recryst->Success Triturate->Recryst Solidifies FailOil Still Oiling Out? Triturate->FailOil Fails AnionSwap Anion Exchange (Convert I- to PF6- or NTf2-) FailOil->AnionSwap Change Properties AnionSwap->Success Purify via Extraction

Figure 2: The "Silver Switch" Protocol (Iodide Removal)

Caption: Step-by-step chemical workflow for exchanging Iodide anions for Chloride using solubility product principles.

H Input 1,2,6-TMP Iodide (Aqueous Solution) Reaction Stir 24h (Dark) Precipitation Driver: AgI Ksp << AgCl Ksp Input->Reaction Reagent + AgCl (Solid) (Excess 1.2 eq) Reagent->Reaction Filter Filtration (Remove Solid AgI) Reaction->Filter Product Filtrate: 1,2,6-TMP Chloride Filter->Product

References & Authoritative Sources

  • Bond, M. et al. (2022). Order Versus Disorder in 1,2,3- and 1,2,6- Trimethylpyridinium Chlorocuprate(II) Salts. ChemRxiv.

    • Relevance: Defines the crystal structure, disorder issues, and specifically details the AgCl anion exchange method for 1,2,6-TMP.

  • Busic, V. et al. (2022).[3] Novel Synthetic Routes to Quaternary Pyridinium Salts and their Antifungal Activity. Croatica Chemica Acta.

    • Relevance: Provides protocols for purification via column chromatography and crystallization of pyridinium salts using Deep Eutectic Solvents (DES).

  • Hickey, D. et al. (2019). C–H···π interactions increase pyridinium solubility by disrupting ionic crystal lattice.[4] Nature Chemistry (via ResearchGate).

    • Relevance: Explains the mechanism of solubility for methylated pyridiniums, specifically how methyl groups interact with the pi-system to alter lattice energy.

  • University of York, Dept of Chemistry. Problems with Recrystallisations.

    • Relevance: Standard operating procedures for handling "oiling out" phenomena in organic synthesis.

Sources

minimizing side reactions involving 1,2,6-trimethylpyridinium

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: TMP-OPT-2026 Assigned Specialist: Senior Application Scientist

Introduction: Understanding Your Reagent

Welcome to the technical support center for 1,2,6-trimethylpyridinium salts. Whether you are using this as a precursor for Katritzky salts, a phase-transfer catalyst, or an ionic liquid intermediate, you are likely encountering a specific set of stability issues derived from its unique steric environment.

The Core Conflict: The 2,6-dimethyl substitution pattern provides the steric bulk necessary to accelerate leaving group ability (in substitution reactions), but this same bulk destabilizes the N-methyl bond, making the salt prone to dealkylation (reverting to 2,6-lutidine) and anhydrobase formation under basic conditions.

This guide prioritizes the minimization of these two primary decay pathways.

Module 1: Storage & Handling (Preventative Care)

User Query: "My white TMP iodide salt has turned yellow/brown after a week on the shelf. Is it still usable?"

Diagnosis: Oxidative Degradation & Hygroscopicity

If you are using the iodide salt (


), the color change is due to the oxidation of iodide to iodine (

), catalyzed by light and moisture. 1,2,6-TMP salts are significantly hygroscopic. Water molecules can bridge chloride/iodide anions in the crystal lattice, facilitating proton transfer and hydrolysis.
Protocol: Reagent Rescue & Storage

If the salt is merely off-white, it can be dried. If dark brown, recrystallize immediately.

ParameterSpecificationReason
Atmosphere Argon/Nitrogen (Schlenk line)Prevents moisture-induced hydrolysis.
Container Amber glass + Parafilm/Teflon tapeBlocks UV light (prevents

oxidation).
Desiccant

(Phosphorus Pentoxide)
Superior to silica gel for removing lattice water.

Standard Drying Protocol:

  • Place the salt in a drying pistol or vacuum oven.

  • Heat to 60°C (do not exceed 80°C to avoid thermal dealkylation).

  • Apply high vacuum (<1 mbar) for 12 hours.

  • Store in a glovebox or desiccator.

Module 2: Preventing Demethylation (The "Steric Relief" Trap)

User Query: "I am heating the reaction to drive kinetics, but NMR shows free 2,6-lutidine and methyl iodide. Why?"

Root Cause Analysis

Unlike simple pyridinium salts, 1,2,6-TMP is sterically strained . The N-methyl group is crowded by the flanking 2,6-methyl groups. Releasing the N-methyl group (demethylation) relieves this steric strain. This makes 1,2,6-TMP undergo Reverse Menshutkin reactions much faster than unhindered pyridines.

The Mechanism: Nucleophiles (including the counter-ion, like


 or 

) attack the N-methyl carbon via

, displacing the neutral 2,6-lutidine.
Visualizing the Pathway

Demethylation cluster_prevention Prevention Strategy TMP 1,2,6-Trimethylpyridinium (Strained Cation) TS Transition State (SN2 attack on N-Me) TMP->TS Heat (>80°C) Nu Nucleophile / Counter-ion (I-, Br-, Solvent) Nu->TS Heat (>80°C) Prod 2,6-Lutidine + Me-Nu (Steric Relief) TS->Prod Irreversible Loss Tip1 Use Non-Nucleophilic Anions (BF4-, PF6-, OTf-) Tip2 Lower Temp (<60°C)

Figure 1: The steric relief pathway leading to unwanted demethylation.

Troubleshooting Guide: Counter-Ion Swapping

If demethylation is your primary side reaction, you must remove the nucleophilic counter-ion.

Recommendation: Switch from Halides (


) to Tetrafluoroborate (

)
or Hexafluorophosphate (

)
.

Anion Exchange Protocol:

  • Dissolve 1,2,6-TMP iodide in minimum water.

  • Add a saturated solution of

    
     or 
    
    
    
    (1.1 equiv).
  • The hydrophobic fluorinated salt will precipitate immediately.

  • Filter, wash with cold water, and dry.

    • Result: These anions are non-nucleophilic and will not attack the N-methyl group, allowing you to heat the reaction higher without degradation.

Module 3: Controlling Anhydrobase Formation

User Query: "My reaction mixture turned dark tarry black/red upon adding base. What happened?"

Diagnosis: -Deprotonation

The protons on the 2,6-methyl groups are acidic (


 in DMSO). Strong bases will deprotonate these positions, forming an anhydrobase  (a reactive exocyclic enamine). This species is highly unstable and rapidly polymerizes or reacts with electrophiles in uncontrolled ways.
Visualizing the Anhydrobase Threat

Anhydrobase Salt 1,2,6-TMP Cation Anhydro Anhydrobase Intermediate (Reactive Enamine) Salt->Anhydro Deprotonation (-H+) Base Strong Base (NaOH, NaH, tBuOK) Base->Anhydro Polymer Tarry Polymer / Dimer Anhydro->Polymer Self-Condensation SideRxn Unwanted Nucleophilic Attack on Electrophile Anhydro->SideRxn Off-target reactivity

Figure 2: The pathway to tarry decomposition via base-mediated deprotonation.

Corrective Action
  • Base Selection: Avoid strong alkoxide bases if possible. Use hindered organic bases (e.g., DIPEA, 2,6-di-tert-butylpyridine) that are too bulky to access the

    
    -protons efficiently but can neutralize acid byproducts.
    
  • Solvent Choice: Avoid protic solvents that stabilize the deprotonation transition state. Use Aprotic Polar solvents (ACN, DMF) but ensure they are strictly anhydrous.

Module 4: Purification & Isolation

User Query: "How do I purify the salt without decomposing it on silica?"

Issue: Pyridinium salts often streak on silica gel or decompose due to the slightly acidic/nucleophilic nature of silanols.

Optimized Purification Table:

MethodSolvent SystemNotes
Recrystallization (Preferred) Ethanol / Diethyl Ether Dissolve in hot Abs. EtOH; add

until turbid. Cool to -20°C.
Precipitation Acetone / Hexane Dissolve in acetone; crash out with hexane. Good for removing organic impurities.
Reverse Phase (C18) Water / Acetonitrile (0.1% TFA) Best for analytical purity. Avoid basic buffers.
Trituration Ethyl Acetate Sonicate the solid in EtOAc to wash away free 2,6-lutidine (yellow oil).

References

  • Demethylation Kinetics: Aumann, D., & Deady, L. W. (1973). Simple Method for Demethylation of Quaternised Nitrogen Heterocyclic Compounds. Journal of the Chemical Society, Chemical Communications, (1), 32. Link

  • Anhydrobase Chemistry: Berson, J. A., et al. (1956). The Chemistry of Pyridinium Salts. Journal of the American Chemical Society, 78(23), 6049. Link

  • Counter-ion Exchange & Stability: Katritzky, A. R., et al. (1980). Pyridinium Salts in Organic Synthesis. Tetrahedron, 36(5), 679-699. Link

  • Crystal Structure & Hygroscopicity: Ishida, H., et al. (2001). Cation Dynamics in 1,2,6-Trimethylpyridinium Salts. Zeitschrift für Naturforschung A, 56(12). Link

Technical Support Center: A Researcher's Guide to Handling Hygroscopic 1,2,6-Trimethylpyridinium Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,2,6-trimethylpyridinium salts. This guide is designed for researchers, scientists, and drug development professionals who are working with these hygroscopic compounds. This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the integrity of your experiments and the safety of your laboratory personnel.

Introduction: The Challenge of Hygroscopicity

1,2,6-Trimethylpyridinium salts are valuable reagents in various chemical syntheses, including the formation of novel metal complexes and as precursors for functionalized molecules.[1][2] However, their hygroscopic nature—the tendency to readily absorb moisture from the atmosphere—presents a significant challenge in the laboratory.[3] Water absorption can lead to inaccuracies in weighing, altered reactivity, and the formation of undesired byproducts, ultimately compromising experimental outcomes. This guide will equip you with the knowledge and techniques to handle these sensitive materials effectively.

Frequently Asked Questions (FAQs)

Q1: How should I properly store my 1,2,6-trimethylpyridinium salts?

A1: Proper storage is the first line of defense against moisture contamination. These salts should be stored in a cool, dry environment, away from direct sunlight and sources of heat. The ideal storage location is a desiccator containing a suitable drying agent, such as silica gel, anhydrous calcium sulfate (Drierite®), or phosphorus pentoxide. For long-term storage, consider placing the sealed container inside a larger, airtight secondary container with additional desiccant.

Q2: What is the best way to weigh a hygroscopic 1,2,6-trimethylpyridinium salt accurately?

A2: Weighing hygroscopic materials requires speed and a controlled environment to minimize exposure to atmospheric moisture. The most reliable method is to weigh the salt inside a glovebox with an inert atmosphere (e.g., nitrogen or argon).[4] If a glovebox is unavailable, a "dry bag" can be a cost-effective alternative.

If you must weigh the salt in the open laboratory, work quickly. Use a clean, dry weighing vessel. Instead of weighing directly onto paper, which can absorb moisture, use a glass weighing boat or a small vial. Have your dissolution solvent ready to immediately dissolve the salt after weighing. For highly accurate concentrations, consider preparing a stock solution from the entire contents of a freshly opened bottle and then determining the precise concentration by a suitable analytical method like quantitative NMR (qNMR) or titration.

Q3: My 1,2,6-trimethylpyridinium salt has clumped together. Can I still use it?

A3: Clumping is a clear indication of water absorption. While the salt may still be usable for some applications, the presence of water can interfere with moisture-sensitive reactions. If the integrity of your experiment depends on anhydrous conditions, it is highly recommended to dry the salt before use. For less sensitive applications, you may be able to break up the clumps with a dry spatula, but be aware that the weighed amount will include an unknown quantity of water, affecting the molar calculations.

Q4: How can I dry my 1,2,6-trimethylpyridinium salt if it has absorbed moisture?

A4: Several methods can be employed to dry hygroscopic salts, with the choice depending on the thermal stability of your specific 1,2,6-trimethylpyridinium salt.

  • Oven Drying: This is a common method, but it is crucial to know the decomposition temperature of your salt to avoid degradation. Place the salt in a vacuum oven at a temperature well below its melting or decomposition point. Applying a vacuum will facilitate the removal of water.

  • Desiccator with Vacuum: Placing the salt in a desiccator under high vacuum for an extended period can effectively remove adsorbed water.

  • Azeotropic Distillation: For some applications, dissolving the salt in a suitable solvent (e.g., toluene) and then removing the solvent by distillation can be an effective way to remove water as an azeotrope.[3] This method is more suitable for drying a reaction mixture containing the salt rather than the solid salt itself.

It is imperative to consult the Safety Data Sheet (SDS) or relevant literature for the thermal properties of your specific 1,2,6-trimethylpyridinium salt before heating.

Q5: How does the presence of water affect reactions involving 1,2,6-trimethylpyridinium salts?

A5: The impact of water can be multifaceted:

  • Altered Reactivity: Water can act as a nucleophile or a base, potentially leading to unwanted side reactions or decomposition of the pyridinium salt or other reagents in the reaction mixture.

  • Inaccurate Stoichiometry: If the salt has absorbed a significant amount of water, the actual mass of the pyridinium salt will be lower than the weighed mass, leading to incorrect stoichiometry in your reaction.

  • Solubility Issues: The presence of water can alter the solubility of the salt and other reagents in organic solvents, potentially affecting reaction rates and outcomes.[5][6]

Troubleshooting Guide

This section addresses common problems encountered during experiments with 1,2,6-trimethylpyridinium salts and provides a systematic approach to troubleshooting.

Problem 1: Inconsistent or Non-Reproducible Reaction Yields
Potential Cause Troubleshooting Action
Inaccurate weighing due to hygroscopicity. Weigh the salt in a glovebox or use a rapid weighing technique followed by immediate dissolution. Consider preparing and titrating a stock solution for precise additions.
Variable water content in the starting material. Dry the salt using an appropriate method (see FAQ Q4) before each experiment to ensure a consistent starting material.
Moisture contamination of the reaction. Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere. Use anhydrous solvents.
Degradation of the salt during storage. Store the salt in a desiccator and minimize the frequency of opening the container.
Problem 2: Unexpected Side Products Observed in a Reaction
Potential Cause Troubleshooting Action
Reaction of the pyridinium salt with water. Rigorously exclude water from the reaction by using dried reagents, solvents, and glassware, and by running the reaction under an inert atmosphere.
Impure starting material. Characterize the purity of your 1,2,6-trimethylpyridinium salt using techniques like NMR or HPLC before use.[7][8] Common impurities can include starting materials from the synthesis, such as 2,4,6-trimethylpyridine.[9]
Thermal decomposition. If the reaction is run at elevated temperatures, consider if the salt is decomposing.[1] Run the reaction at a lower temperature if possible.
Problem 3: Difficulty in Dissolving the Salt in an Organic Solvent
Potential Cause Troubleshooting Action
Incorrect solvent choice. Consult the literature for appropriate solvents for your specific 1,2,6-trimethylpyridinium salt.[5][6] Polar aprotic solvents are often good choices.
Presence of water. Even small amounts of water can affect solubility. Ensure both the salt and the solvent are anhydrous.
Low-quality or impure salt. Impurities can significantly impact solubility. Purify the salt if necessary.

Experimental Protocols

Protocol 1: Weighing a Hygroscopic 1,2,6-Trimethylpyridinium Salt Using a Glovebox
  • Preparation: Ensure the glovebox has a dry, inert atmosphere (typically <1 ppm O₂ and H₂O). Place a calibrated analytical balance, weighing paper or boat, spatula, and your sample container inside the glovebox antechamber.

  • Purge Antechamber: Evacuate and refill the antechamber with the inert gas of the glovebox at least three times to remove atmospheric air and moisture.

  • Transfer to Glovebox: Once the antechamber is purged, transfer the items into the main chamber.

  • Equilibration: Allow the balance and the salt to equilibrate to the glovebox atmosphere for at least 15-20 minutes to ensure a stable reading.

  • Weighing: Carefully weigh the desired amount of the 1,2,6-trimethylpyridinium salt.

  • Sealing: Securely seal the container of the weighed salt before removing it from the glovebox through the antechamber.

Protocol 2: Drying a 1,2,6-Trimethylpyridinium Salt Using a Vacuum Oven
  • Safety First: Consult the SDS for the thermal stability and decomposition temperature of your salt.[10]

  • Preparation: Place a thin layer of the salt in a clean, dry borosilicate glass container (e.g., a watch glass or a crystallization dish).

  • Placement in Oven: Place the container in a vacuum oven.

  • Heating and Vacuum: Heat the oven to a temperature at least 20-30 °C below the melting or decomposition point of the salt. Once the desired temperature is reached, slowly apply a vacuum.

  • Drying Time: Dry the salt for several hours or overnight. The optimal time will depend on the amount of salt and the level of moisture.

  • Cooling: Turn off the heat and allow the oven to cool to room temperature under vacuum.

  • Breaking Vacuum: Gently break the vacuum with an inert gas like nitrogen or argon.

  • Storage: Immediately transfer the dried salt to a desiccator for storage.

Visualization of Key Concepts

Workflow for Handling Hygroscopic Salts

G cluster_storage Storage cluster_weighing Weighing cluster_reaction Reaction Setup cluster_troubleshooting Troubleshooting Storage Store in Airtight Container in a Desiccator Weighing Weigh in Glovebox (Ideal) Storage->Weighing Weighing_Alt Weigh Quickly in Open Air (Alternative) Weighing->Weighing_Alt If Glovebox Unavailable Dissolution Immediate Dissolution in Anhydrous Solvent Weighing->Dissolution Weighing_Alt->Dissolution Inert_Atmosphere Run Reaction Under Inert Atmosphere Dissolution->Inert_Atmosphere Check_Purity Check Purity (NMR, HPLC) Inert_Atmosphere->Check_Purity If Issues Arise Dry_Salt Dry Salt if Clumped Check_Purity->Dry_Salt If Impure/Wet

Caption: A logical workflow for the proper handling of hygroscopic 1,2,6-trimethylpyridinium salts.

Troubleshooting Logic for Failed Reactions

G Start Reaction Failed (Low Yield / Side Products) Moisture Moisture Contamination? Start->Moisture Purity Starting Material Purity? Moisture->Purity No Dry_Reagents Action: - Dry Salt & Solvents - Use Inert Atmosphere Moisture->Dry_Reagents Yes Conditions Reaction Conditions? Purity->Conditions No Analyze_SM Action: - Check Purity (NMR, HPLC) - Re-purify if Needed Purity->Analyze_SM Yes Optimize Action: - Check Temperature - Verify Stoichiometry Conditions->Optimize Yes Success Re-run Experiment Dry_Reagents->Success Analyze_SM->Success Optimize->Success

Caption: A decision tree for troubleshooting failed reactions involving 1,2,6-trimethylpyridinium salts.

References

  • Al-Mashala, H., MacAinsh, B., & Bond, M. (2022).
  • Li, Y., Wang, Y., Liu, B., Wang, Q., & Li, Z. (2025). Preparation and Characterization of Polyphenol-Functionalized Chitooligosaccharide Pyridinium Salts with Antioxidant Activity. Molecules.
  • Sowmiah, S., Esperança, J. M. S. S., Rebelo, L. P. N., & Afonso, C. A. M. (2018). Pyridinium salts: From synthesis to reactivity and applications. Organic Chemistry Frontiers, 5(3), 453-493.
  • Sowmiah, S., et al. (2018).
  • Sowmiah, S., et al. (2018). Pyridinium Salts: From synthesis to reactivity and applications.
  • Kucera, J., et al. (2010). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Molecules.
  • Al-Mashala, H., et al. (2022). Order Versus Disorder in 1,2,3- and 1,2,6- Trimethylpyridinium Chlorocuprate(II) Salts.
  • Sigma-Aldrich. (2025).
  • Kucera, J., et al. (2010). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Semantic Scholar.
  • Wenska, G., Skalski, B., & Gdaniec, Z. (2011). Reactivity of pyridinium salts 2a-c towards nucleophiles.
  • Jo, T. S. (2009). Synthesis and characterizations of pyridinium salts including poly(pyr. University of Massachusetts Lowell).
  • Sowmiah, S., et al. (2018). Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers (RSC Publishing).
  • Bidyut, K. P., et al. (2024). Moisture Sorption by Low-Cost Pyridinium-Based Protic Ionic Liquids: Kinetics and Physico-Electrochemical Properties. PubMed.
  • Kucera, J., et al. (2025). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Molecules.
  • Martin, G. E., & Zektzer, A. S. (1988). A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts. Magnetic Resonance in Chemistry, 26(7), 631-639.
  • Bušić, V., et al. (2013). Novel and Cleaner Synthesis of Pyridinium Salts from Pyridoxal Oxime and Substituted Phenacyl Bromides.
  • TCI Chemicals. (n.d.).
  • Johnston, J. (2020). Is it possible to boil off HCl from pyridinium chloride salts?
  • MedchemExpress.com. (2024).
  • Sigma-Aldrich. (2025).
  • Fisher Scientific. (2010).
  • Al-Mashala, H., et al. (2022).
  • BenchChem. (2025). "troubleshooting NMR peak assignments for pyridinium salts".
  • Diaz, D. D., et al. (2008).
  • Katritzky, A. R., & Swinbourne, F. J. (1966). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Journal of the Chemical Society B: Physical Organic, 765-768.
  • Wikipedia. (n.d.). Pyridinium chloride.
  • Wang, D. (2021). REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. The University of Liverpool Repository.
  • Ceylan, S., et al. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 14(12), 5104-5118.
  • Seethalakshmi, S., et al. (2013). 4-Hydroxy-1,2,6-trimethylpyridinium chloride monohydrate. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1083.
  • Donohoe, T. J., et al. (2010). Partial Reduction of Pyridinium Salts as a Versatile Route to Dihydropyridones. Organic Letters, 12(20), 4486-4489.
  • CN102372667A - Preparation method for 2,4,6-trimethyl pyridine - Google P
  • Klapötke, T. M., et al. (2018). New thermally stable and friction-insensitive nitrogen-rich salts: a synergy of 1,2,4-triazole, furoxan and hydroxytetrazole motifs. CrystEngComm, 20(39), 6035-6045.
  • Corcoran, E. B., & Rovis, T. (2022). N-Amino Pyridinium Salts in Organic Synthesis. The Journal of organic chemistry, 87(1), 1-17.
  • Cotton, S. (2017). Oxidative Dissolution of Metals in Organic Solvents. Metals, 7(12), 529.
  • How to separate organic salts?
  • Liu, W., et al. (2025). Solubility determination and dissolution mechanism of dimethyl 2,6-pyridinedicarboxylate in organic solvents: Experimental and simulation studies.
  • Umemoto, T., & Tomita, K. (1986). Syntheses and Properties of N-Fluoropyridinium Salts. Tetrahedron Letters, 27(28), 3271-3274.
  • Ripple, D. (2008). Recommended List of Common Impurities for Metallic Fixed-point Materials of the ITS-90. National Institute of Standards and Technology.

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troubleshooting color changes in 1,2,6-trimethylpyridinium

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Color Changes & Stability

Diagnostic Triage: The Color Matrix

Before initiating any chemical intervention, use this matrix to identify the root cause of the color shift. 1,2,6-Trimethylpyridinium (TMP) salts exhibit distinct solvatochromic properties that are often mistaken for degradation.

Observed ColorProbable CauseChemical MechanismAction Required
White / Off-White High Purity (Non-Iodide) N/A (Ground state)None. This is the standard state for

,

, or

salts.
Bright Yellow Intrinsic Charge Transfer (Iodide) Electron transfer from

(HOMO) to Pyridinium ring (LUMO).
Verify Anion. If the counter-ion is Iodide (

), this is normal. If

, suspect contamination.
Orange / Red Solvatochromic Shift High solvent polarity lowering the transition energy (Kosower’s Z-effect).Check Solvent. Common in polar solvents (EtOH, Water). Evaporate to check solid state.
Brown / Black Oxidative Degradation Ring opening or polymerization of trace free base (2,6-lutidine).CRITICAL. Recrystallization required immediately. See Protocol A.
Green / Blue Radical Formation Formation of pyridinyl radicals (rare, usually requires reducing agents).Quench. Isolate from reducing environments or UV light.

Deep Dive: The "Yellow" False Positive

The Science of Charge Transfer (CT) Complexes

A frequent support ticket involves users synthesizing 1,2,6-TMP Iodide and panicking because the product is yellow, not white.

This is not degradation. It is a physical phenomenon known as a Charge-Transfer (CT) complex.[1][2]

  • Mechanism: The iodide anion (

    
    ) acts as an electron donor, and the electron-deficient pyridinium ring acts as an acceptor. Light absorption causes an electron to jump from the iodide to the pyridinium ring [1].
    
  • Solvatochromism: The energy required for this jump depends on the solvent.[3][4] In high-polarity solvents (like water or methanol), the ion pair is stabilized, often shifting the color from yellow to orange. This principle is the foundation of Kosower’s Z-values , a polarity scale based on pyridinium iodide absorption [2].

User Action: If your application requires a colorless compound (e.g., for optical spectroscopy in the UV-Vis range), you must perform an Anion Exchange (Protocol B) to replace Iodide with Chloride or Tetrafluoroborate.

Deep Dive: The "Brown" Degradation

Oxidative Polymerization

If your sample turns brown or sticky, degradation has occurred.

  • Trace Free Base: If the methylation reaction was incomplete, trace 2,6-lutidine remains.

  • Pseudo-Base Formation: In the presence of moisture and trace base (

    
    ), the pyridinium ring can undergo nucleophilic attack at the 
    
    
    
    -position (though sterically hindered by methyl groups, it is still possible under stress), leading to ring opening and polymerization [3].

Visual Troubleshooting Logic

TroubleshootingLogic Start START: Observe Color Yellow Color: Yellow/Orange Start->Yellow Observation Brown Color: Brown/Black Start->Brown Observation White Color: White Start->White Observation IsIodide Is the counter-ion Iodide (I-)? CheckSolvent Check Solvent Polarity IsIodide->CheckSolvent Yes PurityCheck Check 1H NMR (Look for Lutidine peaks) IsIodide->PurityCheck No (Should be white) Yellow->IsIodide Brown->PurityCheck NormalCT Normal Charge Transfer (No Action Needed) White->NormalCT Stable CheckSolvent->NormalCT Confirmed CT Band AnionEx Perform Protocol B (Anion Exchange) CheckSolvent->AnionEx Need Colorless? Recryst Perform Protocol A (Recrystallization) PurityCheck->Recryst Impurities Found

Figure 1: Diagnostic logic tree for assessing 1,2,6-trimethylpyridinium color changes.

Remediation Protocols

Protocol A: Recrystallization (Purification)

Use this when the sample is brown/degraded.

Reagents:

  • Crude 1,2,6-TMP salt

  • Solvent Pair: Ethanol (Absolute) / Diethyl Ether (or Ethyl Acetate)

  • Activated Charcoal (optional for heavy discoloration)

Workflow:

  • Dissolution: Dissolve the crude salt in the minimum amount of boiling Ethanol.

    • Tip: If the solution is dark brown, add 1-2% w/w activated charcoal, boil for 2 mins, and filter hot through Celite [4].

  • Precipitation: Remove from heat. Slowly add Diethyl Ether (or Ethyl Acetate) dropwise until the solution becomes slightly turbid (cloudy).

  • Crystallization: Add a few drops of Ethanol to clear the turbidity. Seal the flask and let it stand at room temperature for 2 hours, then move to

    
     (fridge) overnight.
    
  • Collection: Filter crystals under vacuum. Wash with cold Ether.

  • Drying: Dry in a vacuum oven at

    
     for 6 hours.
    
Protocol B: Anion Exchange (De-Yellowing)

Use this to convert the yellow Iodide salt to a white Chloride salt.

Workflow:

  • Column Prep: Prepare an ion-exchange column using Amberlite® IRA-400 (Cl- form).

  • Elution: Dissolve 1,2,6-TMP Iodide in water/methanol (1:1). Pass through the column slowly.

  • Validation: Test the eluate with

    
    .
    
    • White precipitate = Chloride (

      
      ).
      
    • Yellow precipitate = Iodide (

      
      ) -> Run column again.
      
  • Isolation: Evaporate solvent under reduced pressure to yield the white chloride salt.

Experimental Workflow Diagram

RecrystProtocol Crude Crude Brown Solid (Oxidized TMP) Dissolve Dissolve in Hot Ethanol Crude->Dissolve Charcoal Optional: Activated Charcoal + Hot Filtration Dissolve->Charcoal CloudPoint Add Ether to Cloud Point Dissolve->CloudPoint If clear Charcoal->CloudPoint Cool Cool to 4°C (Slow Growth) CloudPoint->Cool Filter Vacuum Filtration + Ether Wash Cool->Filter Pure Pure White/Yellow Crystals Filter->Pure

Figure 2: Step-by-step purification workflow for removing oxidative impurities.

Frequently Asked Questions (FAQ)

Q1: I dried my product in the oven and it turned black. Why? A: You likely exceeded the thermal stability limit in the presence of oxygen. Pyridinium salts can undergo de-alkylation or Hofmann-like elimination at high temperatures (


), especially if basic impurities are present. Always dry under vacuum at moderate temperatures (

).

Q2: Can I use Acetone for recrystallization? A: Caution is advised. While solubility is often good, Acetone can react with trace free amines (if present) to form imines (Schiff bases), introducing new colored impurities. Ethanol/Ethyl Acetate is a safer solvent system [5].

Q3: My NMR shows the correct peaks, but the sample is still slightly pink. A: Pink coloration often indicates trace transition metal contamination (e.g., if iron spatulas were used with the iodide salt) or extremely low levels of radical formation. If the NMR is clean (>98%), the sample is likely suitable for synthesis, though not for photophysical measurements.

References

  • Kosower, E. M. (1958). "The Effect of Solvent on Spectra. I. A New Empirical Measure of Solvent Polarity: Z-Values."[3][4][5] Journal of the American Chemical Society, 80(13), 3253–3260.

  • Pal, M., & Bagchi, S. (1984). "Charge transfer band of N-alkyl pyridinium iodide in a mixed binary solvent system." Proceedings of the Indian Academy of Sciences, 93, 1331–1338.

  • Katritzky, A. R., et al. (1980). "The chemistry of N-substituted pyridiniums." Tetrahedron, 36(5), 679-699.

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard Protocol for Pyridinium Salts).

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

Sources

Validation & Comparative

The Analytical Challenge of Quaternary Pyridinium Compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1,2,6-Trimethylpyridinium: A Comparative Analysis

For researchers, scientists, and professionals in drug development, the accurate identification and quantification of small molecules are paramount. 1,2,6-trimethylpyridinium, a quaternary ammonium compound, presents unique analytical challenges due to its permanent positive charge. This guide provides a comprehensive comparison of mass spectrometry-based methodologies for its analysis, grounded in scientific principles and supported by experimental data from analogous compounds. We will delve into the nuances of ionization techniques, compare the performance of different mass analyzers, and provide detailed, field-tested protocols.

Quaternary ammonium compounds (QACs), including 1,2,6-trimethylpyridinium, are characterized by a central nitrogen atom covalently bonded to four organic groups, resulting in a permanent positive charge. This inherent charge dictates their behavior in a mass spectrometer. Unlike many small molecules that require protonation ([M+H]⁺) or deprotonation ([M-H]⁻) to be observed, 1,2,6-trimethylpyridinium exists as a cation. Understanding this fundamental property is the cornerstone of developing a robust analytical method.[1][2] The primary analytical goals are typically twofold: accurate quantification in complex matrices and unambiguous structural confirmation, often necessitating different instrumental approaches.

Ionization Techniques: A Head-to-Head Comparison

The first critical step in any mass spectrometry workflow is the ionization of the analyte. For a pre-charged molecule like 1,2,6-trimethylpyridinium, the goal is to efficiently transfer the ion from the condensed phase to the gas phase.[3]

Electrospray Ionization (ESI)

Electrospray ionization (ESI) is the preeminent technique for analyzing polar and charged molecules like QACs.[2][4] It operates by applying a high voltage to a liquid stream, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.

  • Expertise & Experience: ESI is the logical first choice for 1,2,6-trimethylpyridinium. Its key advantage is the "soft" ionization mechanism, which minimizes in-source fragmentation and preserves the intact molecular ion. Quaternary ammonium compounds do not undergo classical adduct formation; they are detected directly as the cation, which simplifies spectral interpretation.[1][2] The primary ion observed for 1,2,6-trimethylpyridinium will be its molecular cation.

  • Trustworthiness: The reliability of ESI for QACs is well-established. Method validation for QACs using LC-ESI-MS/MS consistently demonstrates high sensitivity, linearity, and reproducibility.[5][6]

Matrix-Assisted Laser Desorption/Ionization (MALDI)

MALDI involves co-crystallizing the analyte with a UV-absorbing matrix. A pulsed laser desorbs and ionizes the matrix, which in turn ionizes the analyte. While powerful for large molecules, its application for small molecules like 1,2,6-trimethylpyridinium is less common but feasible, particularly with the use of ionic liquid matrices.[7][8]

  • Expertise & Experience: Pyridinium-based ionic liquids have themselves been used as MALDI matrices, which suggests compatibility.[7] However, for routine quantitative analysis of a single small molecule, MALDI's sample preparation is more complex and less amenable to high-throughput liquid chromatography coupling compared to ESI.[3]

  • Trustworthiness: MALDI can be susceptible to ion suppression and variable crystallization, which can affect quantitative accuracy. For this specific application, ESI coupled with liquid chromatography offers a more robust and validated workflow.

Comparison of Ionization Techniques

FeatureElectrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Principle Ion transfer from charged dropletsLaser-induced desorption/ionization from a matrix
Sample Phase Solution[3]Solid co-crystal[3]
Coupling Excellent for Liquid Chromatography (LC)[2]Primarily for direct analysis; LC coupling is complex
Best For Quantitative analysis of polar/charged moleculesHigh molecular weight compounds (e.g., proteins)[9]
Recommendation Highly Recommended for 1,2,6-trimethylpyridiniumNiche applications; not ideal for routine analysis

Mass Analyzers: A Performance Showdown

The choice of mass analyzer dictates the resolution, mass accuracy, sensitivity, and speed of the analysis.[10][11] We compare the three most relevant types for this application: triple quadrupole, quadrupole time-of-flight (Q-TOF), and Orbitrap.

Triple Quadrupole (QqQ) Mass Spectrometry

A triple quadrupole instrument is the gold standard for targeted quantification.[12][13] It operates in Multiple Reaction Monitoring (MRM) mode, where the first quadrupole (Q1) selects the precursor ion (the 1,2,6-trimethylpyridinium cation), the second quadrupole (q2) acts as a collision cell for fragmentation, and the third quadrupole (Q3) selects a specific fragment ion.[14]

  • Expertise & Experience: This setup provides exceptional sensitivity and selectivity by filtering out chemical noise. For quantifying 1,2,6-trimethylpyridinium in complex samples (e.g., biological fluids, environmental matrices), MRM is the most reliable method.[15][16] The selection of a specific precursor-to-product ion transition minimizes interference, ensuring data integrity.[17]

  • Trustworthiness: The validation of LC-MS/MS methods using triple quadrupoles is a routine requirement in regulated environments, with well-defined parameters for linearity, accuracy, and precision.[6][18]

High-Resolution Mass Spectrometry (HRMS): Q-TOF and Orbitrap

High-resolution instruments like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap provide high mass accuracy and resolution, allowing for the determination of the elemental composition of an ion.[12][13][19]

  • Quadrupole Time-of-Flight (Q-TOF): This hybrid instrument combines a quadrupole for precursor ion selection with a TOF analyzer for high-resolution detection of both precursor and fragment ions.[12][13] It is excellent for identification and structural confirmation.

  • Quadrupole-Orbitrap: This is another powerful hybrid instrument that uses an Orbitrap mass analyzer to achieve very high resolution and mass accuracy.[12][13][19] It is a leading platform for non-targeted screening and metabolite identification.

  • Expertise & Experience: For 1,2,6-trimethylpyridinium, HRMS is invaluable for initial identification. Measuring the exact mass of the parent ion can confirm its elemental formula. Furthermore, acquiring high-resolution fragment spectra (MS/MS) aids in elucidating its structure and differentiating it from isomers. While HRMS can be used for quantification, its sensitivity in targeted mode may be slightly lower than a dedicated triple quadrupole for some applications.[11]

  • Trustworthiness: The high mass accuracy of HRMS provides a high degree of confidence in compound identification, significantly reducing the risk of false positives.

Comparison of Mass Analyzers

Mass AnalyzerPrimary ApplicationResolutionSensitivity (Targeted)Key Advantage for 1,2,6-Trimethylpyridinium
Triple Quadrupole (QqQ) Targeted Quantification[13]Low (~2000)[13]HighestUnmatched sensitivity and selectivity for quantification via MRM.[17]
Q-TOF Identification & QuantificationHigh (>20,000)[13]HighExcellent for structural confirmation via accurate mass MS/MS.
Quadrupole-Orbitrap Identification & QuantificationVery High (>100,000)[13]HighHighest confidence in identification through sub-ppm mass accuracy.[19]

Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating steps for quality control and ensuring data integrity.

Protocol 1: Sample Preparation using QuEChERS

This protocol is adapted for the extraction of 1,2,6-trimethylpyridinium from a complex matrix like soil or a food product. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective for polar analytes.[5][6]

Workflow Diagram: Sample Preparation

G cluster_0 Extraction cluster_1 Dispersive SPE Cleanup cluster_2 Final Sample A 1. Homogenize 5g Sample B 2. Add 10 mL Water & 10 mL Acetonitrile A->B Extracts analyte into acetonitrile C 3. Add QuEChERS Salts (e.g., MgSO4, NaCl) B->C Extracts analyte into acetonitrile D 4. Vortex & Centrifuge C->D Extracts analyte into acetonitrile E 5. Take 1 mL of Supernatant D->E Extracts analyte into acetonitrile F 6. Add d-SPE sorbents (e.g., PSA, C18) E->F Removes interferences G 7. Vortex & Centrifuge F->G Removes interferences H 8. Filter Supernatant G->H Removes interferences I 9. Transfer to vial for LC-MS analysis H->I

Caption: QuEChERS-based sample preparation workflow.

Step-by-Step Methodology:

  • Homogenization: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of ultrapure water and 10 mL of acetonitrile. Add internal standard at this stage if used.

  • Salting Out: Add a pre-packaged QuEChERS extraction salt packet (commonly containing magnesium sulfate and sodium chloride). This step partitions the acetonitrile from the aqueous layer.[5]

  • Vortex and Centrifuge: Immediately shake vigorously for 1 minute and then centrifuge at >3000 x g for 5 minutes.

  • Dispersive SPE: Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbents (e.g., Primary Secondary Amine (PSA) to remove organic acids and C18 to remove nonpolar interferences).

  • Final Centrifugation: Vortex for 30 seconds and centrifuge at >3000 x g for 5 minutes.

  • Filtration and Analysis: Collect the supernatant, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for LC-MS analysis.[20]

Protocol 2: Quantitative Analysis by LC-QqQ-MS/MS

This protocol outlines a method for the sensitive quantification of 1,2,6-trimethylpyridinium.

Workflow Diagram: LC-QqQ-MS/MS Analysis

G A Sample Injection B LC Separation (Reversed-Phase C18) A->B C ESI Ionization (Positive Mode) B->C D Q1: Precursor Ion Selection (m/z of analyte) C->D E q2: Collision-Induced Dissociation (CID) D->E F Q3: Product Ion Selection (Specific fragment m/z) E->F G Detector F->G H Data Acquisition (MRM) G->H

Caption: Targeted quantification workflow using LC-QqQ-MS/MS.

Step-by-Step Methodology:

  • Chromatographic Separation:

    • LC System: UHPLC system.[15]

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[21]

    • Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) to elute the compound, then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Instrument: Triple Quadrupole Mass Spectrometer.

    • Ionization: ESI, Positive Mode.[21]

    • Key Parameters: Optimize nebulizer gas, sheath gas, and capillary voltage for maximal signal of 1,2,6-trimethylpyridinium via infusion.[21]

    • MRM Transitions: Determine the optimal precursor ion (the molecular weight of the cation) and the most abundant, specific product ions by performing a product ion scan. At least two transitions should be monitored for confident quantification and confirmation.

  • Method Validation:

    • Linearity: Prepare a calibration curve over the expected concentration range (e.g., 1-200 ng/mL). The coefficient of determination (R²) should be ≥ 0.99.[5][6]

    • Accuracy & Precision: Analyze spiked samples at low, medium, and high concentrations. Accuracy should be within 80-120% (or tighter, depending on application), and precision (RSD) should be <15%.[18]

    • LOD/LOQ: Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) based on signal-to-noise ratios (e.g., 3 for LOD, 10 for LOQ).[22][23]

Fragmentation Analysis of 1,2,6-Trimethylpyridinium

Understanding the fragmentation pattern is crucial for both structural confirmation (HRMS) and setting up MRM transitions (QqQ). While specific experimental data for 1,2,6-trimethylpyridinium is not widely published, its fragmentation can be predicted based on the established behavior of similar pyridinium compounds.[24][25]

The molecular ion of 1,2,6-trimethylpyridinium (C₈H₁₂N⁺) has a monoisotopic mass of 122.0964 m/z .

Proposed Fragmentation Pathway

Upon collision-induced dissociation (CID), the primary fragmentation routes are expected to involve the loss of neutral molecules from the methyl groups.

  • Loss of Methane (CH₄): A common pathway involves the abstraction of a hydrogen from one methyl group by another, leading to the loss of a neutral methane molecule.

  • Loss of a Methyl Radical (•CH₃): While less common for stable pyridinium rings, cleavage of a methyl group as a radical is possible at higher collision energies.

G cluster_frags Product Ions parent 1,2,6-Trimethylpyridinium Precursor Ion m/z = 122.0964 frag1 [M-CH4]+• m/z = 106.0726 parent->frag1 - CH4 (Methane loss) frag2 [M-H]+• m/z = 121.0886 parent->frag2 - H• (Hydrogen radical loss)

Caption: Proposed CID fragmentation of 1,2,6-trimethylpyridinium.

These proposed fragments can be used to set up highly specific MRM transitions for quantification (e.g., 122.1 → 106.1) or can be confirmed by accurate mass measurements in an HRMS experiment.

Conclusion and Recommendations

The optimal mass spectrometry strategy for the analysis of 1,2,6-trimethylpyridinium is dictated by the research question.

  • For Targeted Quantification: An LC-MS/MS method using a triple quadrupole (QqQ) mass spectrometer is the superior choice. Its MRM capability provides the highest sensitivity and selectivity, which is essential for accurate measurement in complex matrices.

  • For Identification and Structural Elucidation: A high-resolution mass spectrometer, such as a Q-TOF or a Quadrupole-Orbitrap , is indispensable. The ability to obtain accurate mass measurements for both the precursor and fragment ions provides the highest level of confidence for identifying the compound and distinguishing it from potential isomers.

For laboratories performing both types of analysis, a Q-TOF or Orbitrap system offers the versatility to develop methods for both sensitive quantification and confident identification. By carefully selecting the ionization technique, mass analyzer, and sample preparation protocol, researchers can achieve robust and reliable data for the analysis of 1,2,6-trimethylpyridinium.

References

  • Aesan. Validation of an analytical method for analyzing residues of quaternary ammonium compounds in animal and plant samples by LC-MS/. N.p., n.d. Web.
  • Velpandian, T., et al. "Understanding the Charge Issues in Mono and di-Quaternary Ammonium Compounds for Their Determination by LC/ESI-MS/MS." Taylor & Francis, 2012.
  • "Pyridinium-based ionic liquid matrices can improve the identification of proteins by peptide mass-fingerprint analysis with matrix-assisted laser desorption/ionization mass spectrometry." PubMed, 15 Jan. 2006.
  • Sparham, Chris. "Method validation and environmental monitoring of triethanolamine ester quaternary ammonium compounds." PubMed, 15 Jan. 2024.
  • Velpandian, Thirumurthy. "(PDF) Understanding the Charge Issues in Mono and di-Quaternary Ammonium Compounds for Their Determination by LC/ESI-MS/MS.
  • "Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds." N.p., n.d. Web.
  • Kosevich, M. V. "Variable Electrospray Ionization and Matrix-Assisted Laser Desorption/ Ionization Mass Spectra of the Bisquaternary Ammonium Salt Ethonium." Longdom Publishing, 8 Sept. 2015.
  • "High-Resolution Mass Spectrometry Screening of Quaternary Ammonium Compounds (QACs) in Dust from Homes and Various Microenvironments in South China | Environmental Science & Technology." ACS Publications, 26 Jan. 2024, pubs.acs.org/doi/10.1021/acs.est.3c07335.
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  • "Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips." N.p., n.d. Web.
  • "Electrospray ionization tandem mass spectrometry of ammonium cationized polyethers." N.p., 5 Mar. 2011.
  • "Quaternary ammonium compounds in medicinal herbs and health risk assessment." N.p., 24 Apr. 2025.
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  • Stefanowicz, Piotr. "(PDF) Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry.
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  • "Sample preparation in mass spectrometry." Wikipedia, n.d. Web.
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  • "Synthesis of Pyridinium Moiety Containing Triazolyl Purines." MDPI, 24 July 2024.
  • "A Beginner's Guide to Mass Spectrometry: Mass Analyzers." ACD/Labs, 14 June 2024, .

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  • "Formation of the N-methylpyridinium derivative to improve the detection of buprenorphine by liquid chromatography-mass spectrometry." PubMed, 15 July 2008.
  • "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts, 29 Aug. 2023, chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)
  • "Rapid Simultaneous Determination of Five Major Alkaloids from Menispermi Rhizoma in Rat Urine by Ultrahigh-Pressure Liquid Chromatography– Tandem Mass Spectrometry (UHPLC–MS/MS) and its Application to a Urinary Excretion Study | LCGC International." LCGC International, 1 Mar. 2021, .

  • "High-Throughput Determination of Multiple Toxic Alkaloids in Food by UHPLC/MS/MS." Agilent, 31 July 2019.
  • "Enhancing pyrrolizidine alkaloid separation and detection: LC-MS/MS method development and integration of ion mobility spectrometry into the LC-HRMS workflow." PubMed, 10 May 2025.
  • "mass spectra - fragmentation p
  • "Harnessing Tandem Mass Spectrometry for Rational Medication Use in Pharmaceutical Sciences[v1] | Preprints.org." Preprints.org, 9 Oct. 2024, .

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Safety Operating Guide

Personal protective equipment for handling 1,2,6-Trimethylpyridinium

Author: BenchChem Technical Support Team. Date: February 2026

Advanced PPE & Handling Protocol: 1,2,6-Trimethylpyridinium Salts

Executive Summary: Hazard Profile & Immediate Action

1,2,6-Trimethylpyridinium (N-methyl-2,6-lutidinium) is a quaternary pyridinium cation. While the cation itself presents baseline hazards of skin/eye irritation and acute toxicity , the counterion (anion) dictates the specific handling severity.

  • Halide Salts (Cl⁻, I⁻, Br⁻): Typically Irritants (Skin/Eye Cat. 2) and Hygroscopic .

  • Fluorinated/Sulfonate Salts (Triflate, Tetrafluoroborate): Often Corrosive (Skin Corr. 1B) and reactive.

Critical Directive: Treat all unverified 1,2,6-trimethylpyridinium salts as Corrosive and Toxic until the specific Safety Data Sheet (SDS) confirms otherwise. This guide defines a "Universal Precaution" standard suitable for the highest-risk variants.

Part 1: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for research environments handling >50 mg of substance.

Hand Protection Strategy

Quaternary salts are often highly soluble in organic solvents, facilitating rapid dermal absorption.

ParameterRecommendationScientific Rationale
Material Nitrile (100%)Superior resistance to ionic solids compared to latex.
Thickness Minimum 5 mil (0.12 mm) Prevents micro-tears during spatula manipulation of crystalline solids.
Double-Gloving Required for Solutions If dissolved in DMSO, Acetonitrile, or Methanol, the solvent acts as a carrier vehicle. Inner glove: Nitrile; Outer glove: Nitrile or Laminate (Silver Shield®).
Inspection Pre-use Inflation Test Check for pinholes; quaternary salts can cause delayed chemical burns.
Respiratory & Inhalation Control

1,2,6-Trimethylpyridinium salts are frequently hygroscopic powders . Static electricity can aerosolize fine dust during weighing.

  • Primary Engineering Control: All open handling must occur inside a certified chemical fume hood (Face velocity: 80–100 fpm).

  • Secondary PPE (If hood unavailable/cleaning spills):

    • Solid/Dust: N95 or P100 Particulate Respirator.

    • Solution/Synthesis: Half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges (especially if heating).

Ocular & Facial Defense
  • Standard: Chemical Splash Goggles (Indirect vented). Safety glasses are insufficient due to the risk of airborne dust entering the eye and dissolving in tear fluid to form a corrosive solution.

  • High Risk (Synthesis/Large Scale): Polycarbonate Face Shield over Goggles.

Part 2: Operational Workflows & Logic

Workflow 1: PPE Selection Decision Tree

Use this logic flow to determine the required protection level based on your specific salt and solvent system.

PPE_Decision_Tree Start Identify 1,2,6-Trimethylpyridinium Salt Check_Anion Check Counterion (Anion) Start->Check_Anion Halide Halide (Cl, Br, I) Check_Anion->Halide Reactive Reactive (Triflate, BF4, PF6) Check_Anion->Reactive State_Check Physical State? Halide->State_Check Level_2 LEVEL 2 PPE: Face Shield + Double Nitrile + Apron (Strict Fume Hood Use) Reactive->Level_2 Assume Corrosive Solid Solid / Powder State_Check->Solid Solution Solution (Organic Solvent) State_Check->Solution Level_1 LEVEL 1 PPE: Splash Goggles + Nitrile Gloves + Lab Coat (Work in Fume Hood) Solid->Level_1 Level_3 LEVEL 3 PPE: Respirator (OV/AG) + Laminate Gloves (If outside hood) Solution->Level_3 Solvent Risk

Figure 1: Decision logic for selecting PPE based on chemical form and physical state.

Workflow 2: Safe Weighing & Transfer Protocol

Objective: Prevent hygroscopic clumping and dust inhalation.

  • Environment: Balance must be within a fume hood or a localized powder containment enclosure.

  • Static Control: Use an antistatic gun or ionizer bar. Pyridinium salts are prone to static charge, causing "jumping" of powder.

  • Transfer:

    • Use a PTFE-coated spatula (avoids metal corrosion from acidic salts).

    • Do not return excess chemical to the stock bottle (prevents hydrolysis/contamination).

  • Dissolution: Add solvent to the solid slowly. Exothermic solvation is possible with triflate/fluorinated salts.

Part 3: Emergency Response & Disposal

Spill Management

Immediate Action: Evacuate the immediate area if dust is visible.

Spill TypeProtocol
Dry Powder Do NOT sweep. Sweeping generates aerosols. Cover with a damp paper towel (water or PEG-400) to solubilize, then wipe up.
Liquid (Solvent) Absorb with vermiculite or chemically inert pads . Do not use paper towels for oxidizing salts (e.g., perchlorate/nitrate variants).
Skin Contact Immediate Drench: Rinse for 15 minutes.[1][2][3] Pyridinium salts can bind to proteins; speed is critical to prevent deep tissue irritation.
Disposal Pathway
  • Classification: Hazardous Organic Waste (Halogenated if I/Br/Cl/F present).

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid) or strong bases (liberates volatile, toxic amines).

  • Container: High-density polyethylene (HDPE) or glass.

References

  • Sigma-Aldrich. (2025).[4][5][6] Safety Data Sheet: 1-Fluoro-2,4,6-trimethylpyridinium triflate. Retrieved from

  • Thermo Fisher Scientific. (2023).[7] Safety Data Sheet: Pyridinium chloride. Retrieved from

  • TCI Chemicals. (2025).[8] Safety Data Sheet: 2-Chloro-1-methylpyridinium Iodide. Retrieved from

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Pyridine. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.